molecular formula C6H4ClN3 B595068 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1206979-33-0

6-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B595068
CAS No.: 1206979-33-0
M. Wt: 153.569
InChI Key: AAJIQIWPVIWCGA-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIQIWPVIWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718894
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-33-0
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, alongside its critical role as a key intermediate in the development of potent kinase inhibitors for therapeutic applications, notably in oncology. This document details available quantitative data, outlines a general synthetic approach, and describes relevant experimental protocols for biological evaluation. Furthermore, it visualizes the pertinent ERK/MAPK signaling pathway, a common target for inhibitors derived from this scaffold.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a fused pyrazole and pyridine ring system, with a chlorine atom substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClN₃Sigma-Aldrich
Molecular Weight 153.57 g/mol Sigma-Aldrich
CAS Number 1206979-33-0Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted XlogP 1.4PubChemLite[1]
Predicted pKa Data not available
Aqueous Solubility Data not available

Synthesis

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A general approach to the pyrazolo[3,4-c]pyridine scaffold, which is structurally related, involves the reaction of a substituted aminopyridine with an α,β-unsaturated carbonyl compound.[2] For the specific synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, a common method involves the deacetylation of an acetylated precursor.[3]

General Synthetic Workflow

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Aminopyridine derivative) Step1 Ring Formation/ Cyclization Start->Step1 Reagents Step2 Chlorination Step1->Step2 Intermediate Product This compound Step2->Product Purification

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Applications

The primary significance of this compound lies in its utility as a key building block for the synthesis of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine scaffold can be elaborated with various substituents to achieve high affinity and selectivity for specific kinase targets.

Role in Kinase Inhibitor Development

Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[4] This pathway is frequently hyperactivated in a large percentage of human cancers, making ERK an attractive therapeutic target.[4] The development of small molecule inhibitors that can block the activity of ERK is a major focus of cancer research.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of compounds derived from this compound, a common method is the in vitro kinase inhibition assay. This assay measures the ability of a compound to block the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the reaction for a defined period at a controlled temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5][6]

G cluster_assay Kinase Inhibition Assay Workflow Prep Prepare Reagents (Compound, Kinase, ATP, Substrate) Incubate_1 Pre-incubation: Compound + Kinase Prep->Incubate_1 Reaction Kinase Reaction: Add ATP + Substrate Incubate_1->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Signaling Pathways

As a scaffold for ERK inhibitors, this compound derivatives are designed to modulate the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus. The core of this pathway consists of RAS, RAF, MEK, and ERK. Mutations that lead to the constitutive activation of proteins in this pathway are common in cancer.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazolopyridine-based ERK Inhibitor Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of targeted cancer therapies. While a complete experimental dataset for its basic properties is not fully available, its established utility as a scaffold for potent kinase inhibitors, particularly those targeting the ERK signaling pathway, underscores its importance in modern drug discovery. Further research to fully characterize its physicochemical properties and to develop optimized synthetic routes will undoubtedly facilitate the design and synthesis of next-generation therapeutics.

References

6-Chloro-1H-pyrazolo[4,3-c]pyridine: A Core Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chemical Identity and Significance

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. Its chemical structure and IUPAC name are foundational to its role in medicinal chemistry.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: this compound

CAS Number: 1206979-33-0[1]

Molecular Formula: C₆H₄ClN₃[1]

Molecular Weight: 153.57 g/mol [1]

SMILES: Clc1cc2[nH]ncc2cn1[1]

The pyrazolopyridine scaffold is recognized as a "privileged" structure in drug discovery, particularly in the development of kinase inhibitors. This is due to its ability to mimic the purine core of ATP, allowing for competitive binding at the ATP-binding site of various kinases. The strategic placement of a chlorine atom at the 6-position of the pyrazolo[4,3-c]pyridine core provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of potent and selective therapeutic agents.[2] This guide will delve into the synthetic utility and the biological significance of compounds derived from this core structure.

Synthetic Utility as a Key Intermediate

While detailed protocols for the de novo synthesis of this compound are not extensively published in readily available literature, its primary value lies in its role as a starting material for more complex, biologically active molecules. General synthetic strategies for pyrazolopyridine cores often involve the cyclization of substituted pyridines or pyrazoles.[3][4][5]

The true utility of this compound is demonstrated in its application as a building block in the synthesis of targeted kinase inhibitors. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocol: Synthesis of a PLK4 Inhibitor Intermediate

One notable application of this compound is in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. The following is a representative experimental protocol where this compound is used as a starting material.

Reaction Scheme:

synthetic_pathway start This compound intermediate1 N1-trifluoroethyl intermediate start->intermediate1 Alkylation reagent1 2,2,2-trifluoroethyl trifluoromethanesulfonate intermediate2 Coupled intermediate intermediate1->intermediate2 Heck-type C-H activation reagent2 Nitro pyrazole intermediate3 Amino pyrazole intermediate intermediate2->intermediate3 Reduction reagent3 Zinc reduction final_product Aminopyrazole PLK4 inhibitor precursor intermediate3->final_product Deprotection reagent4 Acid-mediated deprotection MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates and Phosphorylates CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Regulates Gene Expression for GrowthFactor Growth Factor GrowthFactor->RTK Binds

References

Technical Guide: 6-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1206979-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine makes it a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established role of the pyrazolo[4,3-c]pyridine core in the development of potent enzyme inhibitors. Detailed experimental protocols and visualizations of key chemical and biological pathways are included to support researchers in their drug development endeavors.

Chemical Properties and Data

This compound is a solid, white to yellow crystalline powder at room temperature.[1] Its core structure, a fusion of pyrazole and pyridine rings, provides a versatile platform for chemical modification.[2][3] The presence of a chlorine atom at the 6-position offers a reactive handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules.[2][3]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1206979-33-0[4]
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Melting Point 218-226 °C
Appearance White to Yellow powder/crystal[1]
Purity >98.0% (HPLC)[1]

Table 2: Spectroscopic and Analytical Data Availability

While raw spectral data is not publicly available in detail, the following analytical techniques are commonly used for characterization and are available from commercial suppliers upon request.

Data TypeAvailabilityReference
¹H NMR Available[5]
¹³C NMR Available
LC-MS Available[4]
HPLC Available[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achievable through a cyclization reaction. The following protocol is based on established methods.[4]

Synthesis of this compound

Reaction Scheme:

G reactant1 4,6-Dichloropyridine-3-carbaldehyde reaction_node + reactant1->reaction_node reactant2 Hydrazine reactant2->reaction_node reagent1 N,N-Diisopropylethylamine (DIPEA) reagent1->reaction_node solvent DMA, 80 °C solvent->reaction_node product This compound reaction_node->product Cyclization

Caption: Synthesis of this compound.

Materials:

  • 4,6-Dichloropyridine-3-carbaldehyde (3.7 g, 32 mmol)

  • Hydrazine (3.5 mL, 110 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (20 mL)

  • N,N-Dimethylacetamide (DMA) (100 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine 4,6-Dichloropyridine-3-carbaldehyde, hydrazine, and N,N-diisopropylethylamine in DMA in a round-bottom flask.[4]

  • Stir the mixture at 80 °C for four hours.[4]

  • Cool the solution to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer three times with water, followed by a brine wash.[4]

  • Dry the organic solution and concentrate it under reduced pressure.[4]

  • Precipitate the resulting mixture from dichloromethane to yield this compound.[4]

Yield: Approximately 2 g (41%).[4]

Characterization: The product can be characterized by LCMS (ESI), which should show a mass corresponding to M+H = 154.[4] Further characterization by ¹H and ¹³C NMR is recommended to confirm the structure.

Biological Activity and Applications in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the ERK/MAPK Signaling Pathway

Research has demonstrated that derivatives of the 1H-pyrazolo[4,3-c]pyridine core are potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[6] This pathway is critical for cell proliferation, differentiation, and survival, and its aberrant activation is implicated in over 30% of human cancers.[6]

Inhibitors based on the 1H-pyrazolo[4,3-c]pyridine scaffold have been designed to be highly potent and selective for ERK.[6] this compound serves as a crucial starting material for the synthesis of these advanced inhibitors. The chlorine atom provides a convenient point for the introduction of various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor Pyrazolo[4,3-c]pyridine Inhibitors Inhibitor->ERK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a multi-step process, from initial screening to in vivo studies. The following diagram illustrates a typical workflow for assessing the efficacy of compounds derived from this compound.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical start This compound synthesis Derivatization start->synthesis purification Purification & QC (HPLC, NMR, MS) synthesis->purification biochem_assay Biochemical Assay (e.g., ERK Kinase Assay) purification->biochem_assay cell_assay Cell-Based Assay (e.g., Proliferation Assay) biochem_assay->cell_assay selectivity Kinase Selectivity Profiling biochem_assay->selectivity pk_studies Pharmacokinetic Studies (Animal Models) cell_assay->pk_studies selectivity->pk_studies efficacy In Vivo Efficacy (Xenograft Models) pk_studies->efficacy

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate for the development of targeted therapies. Its utility as a core scaffold for potent kinase inhibitors, particularly those targeting the ERK/MAPK pathway, highlights its importance in modern drug discovery. The synthetic accessibility and potential for diverse functionalization make it a compound of high interest for researchers in oncology and other fields driven by kinase signaling. This guide provides a foundational understanding to facilitate further research and development of novel therapeutics based on this promising scaffold.

References

Physical and chemical properties of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, reactivity, and biological relevance of 6-Chloro-1H-pyrazolo[4,3-c]pyridine. This compound serves as a key heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Properties

This compound is a solid heterocyclic compound at room temperature.[1] It belongs to the pyrazolopyridine family, a class of molecules that has garnered significant interest in drug discovery due to its structural similarity to purine bases.[1]

Physicochemical Data
PropertyValueSource(s)
CAS Number 1206979-33-0[1]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1][2]
Physical Form Solid[1]
InChI 1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)[1]
InChI Key AAJIQIWPVIWCGA-UHFFFAOYSA-N[1]
SMILES Clc1cc2[nH]ncc2cn1[1]
Purity (Typical) ≥98%
Storage Conditions Inert atmosphere, 2-8°C
Spectral Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not widely published. However, based on the analysis of related pyrazolopyridine structures, the following spectral characteristics can be anticipated:

  • ¹H NMR: Aromatic protons would likely appear in the 7.0-9.0 ppm range. The N-H proton of the pyrazole ring would be expected to be a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons would be expected in the 110-155 ppm range. The carbon atom attached to the chlorine (C-6) and the carbons adjacent to the ring nitrogens would be the most deshielded.

  • Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) would be expected at m/z 153, with a characteristic M+2 isotope peak at m/z 155 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[3]

Chemical Synthesis and Reactivity

Reactivity and Chemical Behavior

The this compound scaffold possesses multiple sites for chemical modification, making it a versatile building block for constructing diverse chemical libraries. The reactivity is characterized by the distinct properties of the pyridine and pyrazole rings.

  • N-Alkylation/N-Arylation: The pyrazole nitrogen atoms are nucleophilic and can be readily alkylated or arylated under standard conditions to introduce substituents at the N-1 or N-2 positions.

  • Cross-Coupling Reactions: The chlorine atom at the C-6 position on the pyridine ring is susceptible to nucleophilic aromatic substitution and can be readily displaced. More commonly, it serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide variety of aryl, heteroaryl, amine, or alkyne substituents.

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, such as halogenation or nitration, although the regioselectivity will be directed by the fused pyridine ring.

The logical workflow for diversifying the core scaffold is illustrated below.

G Core This compound N_Func N-Alkylation / N-Arylation Core->N_Func R-X, Base C6_Func Palladium-Catalyzed Cross-Coupling (C-6) Core->C6_Func R-B(OH)2, Pd catalyst Other_Func Other Ring Functionalization Core->Other_Func e.g., Halogenation Library Diverse Chemical Library N_Func->Library C6_Func->Library Other_Func->Library

Caption: Chemical diversification pathways for the scaffold.
Experimental Protocols: A Representative Synthesis

Example Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridine via Cyclization

This protocol describes the formation of a pyrazolopyridine ring system from 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride.

Materials:

  • 2-Chloro-3-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in DMF, add hydroxylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridine product.

Note: This protocol is for a related isomer and would require adaptation of starting materials for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its utility in the design of kinase inhibitors. Derivatives of this core have been identified as potent and selective inhibitors of key enzymes in oncogenic signaling pathways.

Target: The ERK/MAPK Signaling Pathway

A notable application of this scaffold is in the development of inhibitors for Extracellular Signal-Regulated Kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The ERK/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.

The pathway is initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, sequentially activating the proteins Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell proliferation.

Inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold are designed to bind to the ATP-binding pocket of ERK, preventing its activation and halting the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Inhibitor This compound -based Inhibitor Inhibitor->ERK inhibits TF Transcription Factors ERK_nuc->TF phosphorylates Proliferation Gene Expression (Cell Proliferation) TF->Proliferation

Caption: The ERK/MAPK signaling pathway and the point of inhibition.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] The primary hazard statement is H302: Harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

6-Chloro-1H-pyrazolo[4,3-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Chloro-1H-pyrazolo[4,3-c]pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, a heterocyclic compound of interest to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1][2]
CAS Number 1206979-33-0[1]
Appearance Solid[1]

Overview of Biological Significance

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. It is particularly valuable as a building block for developing kinase inhibitors aimed at cancer therapy[3]. The pyrazolo[4,3-c]pyridine scaffold is a core structure in compounds designed to modulate biological pathways, including those involved in inflammation[3]. Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects[4].

Synthesis and Functionalization Strategies

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various organic chemistry methods. While a specific protocol for this compound is not detailed in the provided search results, general strategies for related pyrazolopyridine structures have been described. For instance, the synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been accomplished using a multi-step process starting from dimethyl acetonedicarboxylate[5]. Another approach for a related isomer, pyrazolo[3,4-c]pyridines, involves the cyclization of substituted pyridines[6].

A general workflow for the synthesis and subsequent functionalization of a pyrazolopyridine core is illustrated in the diagram below. This typically involves the construction of the bicyclic ring system followed by selective modification at various positions to introduce desired chemical functionalities and modulate biological activity.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization Starting_Materials Pyridine or Pyrazole Precursors Cyclization Ring Formation/ Cyclization Reactions Starting_Materials->Cyclization Pyrazolopyridine_Core Pyrazolo[4,3-c]pyridine Scaffold Cyclization->Pyrazolopyridine_Core Protection N-Protection/ Alkylation Pyrazolopyridine_Core->Protection Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Protection->Cross_Coupling Halogenation Halogenation Cross_Coupling->Halogenation Final_Compound Biologically Active Derivatives Halogenation->Final_Compound

Caption: General workflow for the synthesis and functionalization of pyrazolopyridine derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, the following is a representative procedure for a tandem borylation and Suzuki-Miyaura cross-coupling reaction on a related 5-chloro-2-{[2'-(trimethylsilyl)ethoxy]methyl}-2H-pyrazolo[3,4-c]pyridine. This illustrates a common method for functionalizing the pyrazolopyridine scaffold[6].

General Procedure for Tandem Borylation and Suzuki–Miyaura Cross-Coupling:

  • Borylation:

    • In an oven-dried microwave reaction vial, [Ir(COD)OMe]₂ (0.025 eq.), B₂pin₂ (1.10 eq.), and dtbpy (0.05 eq.) are sealed and degassed with N₂/vacuum cycling.

    • A solution of the SEM-protected pyrazolo[3,4-c]pyridine in anhydrous MTBE (0.4 M) is added under nitrogen.

    • The reaction mixture is heated in a microwave reactor at 100 °C until complete borylation is confirmed by GCMS analysis.

    • The mixture is then concentrated under reduced pressure to yield the crude boronate ester.

  • Suzuki-Miyaura Cross-Coupling:

    • To the crude boronate ester, add Cs₂CO₃ (1.00 eq.), Pd(OAc)₂ (0.025 eq.), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (0.050 eq.), CuCl (1.00 eq.), the desired aryl halide (1.10 eq.), and anhydrous DMAc (1 M) under a nitrogen atmosphere.

    • The reaction mixture is heated in a microwave reactor at 120 °C until the boronate ester is fully consumed, as monitored by GCMS.

    • The reaction mixture is filtered through Celite®, and the residue is washed with EtOAc.

    • The combined filtrates are concentrated, and the residue is dissolved in H₂O and extracted with EtOAc.

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

    • The final product is purified by silica gel flash column chromatography.

Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown a broad spectrum of biological activities. For example, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated as carbonic anhydrase inhibitors[5]. Some of these compounds exhibited potent inhibitory activity against several human carbonic anhydrase isoforms[5]. Furthermore, various heterocyclic compounds containing the pyridine nucleus, including pyrazolopyridines, have demonstrated notable antibacterial, antifungal, and antiviral properties[4][7]. The versatility of this scaffold makes it a valuable platform for the development of new therapeutic agents.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, rendering it a promising bioisostere for targeting a multitude of biological entities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrazolo[4,3-c]pyridine derivatives. It delves into their diverse and potent biological activities, including their roles as inhibitors of key enzymes and modulators of receptor signaling pathways. This document serves as an in-depth resource, offering detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually articulated through diagrams to enhance understanding of their mechanism of action and practical application in drug discovery and development.

Discovery and Historical Perspective

The pyrazolo[4,3-c]pyridine scaffold is a member of the pyrazolopyridine family, which comprises several isomers based on the fusion of a pyrazole and a pyridine ring. Its structural analogy to the purine nucleus, a cornerstone of nucleic acids and a frequent motif in endogenous signaling molecules, has positioned it as a "privileged scaffold" in drug discovery. This bioisosteric relationship allows pyrazolo[4,3-c]pyridine derivatives to interact with biological targets that recognize purines, such as kinases and G-protein coupled receptors (GPCRs).

While the precise date and publication of the very first synthesis of the pyrazolo[4,3-c]pyridine ring system remain elusive in readily accessible modern databases, the exploration of fused pyrazole systems dates back to the early 20th century. The related pyrazolo[3,4-b]quinoline system, for instance, was first synthesized in 1928. It is plausible that the simpler pyrazolo[4,3-c]pyridine core was also investigated during this era of foundational heterocyclic chemistry.

The contemporary interest in this scaffold has been predominantly driven by its therapeutic potential. The "discovery" of novel pyrazolo[4,3-c]pyridine derivatives is often reported in the context of their identification as potent modulators of specific biological targets, rather than the novelty of the core synthesis itself. These modern discoveries have unveiled a broad spectrum of biological activities, establishing the pyrazolo[4,3-c]pyridine core as a versatile platform for the development of new therapeutic agents.

Synthetic Methodologies

The synthesis of the pyrazolo[4,3-c]pyridine core and its derivatives has evolved, with several efficient methods being developed. These approaches can be broadly categorized into the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring on a pyridine precursor.

Synthesis from Dienamine Precursors

A prevalent method for the synthesis of pyrazolo[4,3-c]pyridines involves the use of a dienamine intermediate. This approach offers a versatile route to a variety of substituted derivatives.

  • General Workflow for Synthesis from Dienamine:

G start Dimethyl acetonedicarboxylate step1 Two-step reaction start->step1 Known Procedure dienamine Dienamine Intermediate step1->dienamine step2 Condensation with Substituted Amines dienamine->step2 final_product Pyrazolo[4,3-c]pyridine Derivatives step2->final_product

Caption: Synthesis of Pyrazolo[4,3-c]pyridines from a Dienamine Intermediate.

Iodine-Mediated Electrophilic Cyclization

Another effective strategy for constructing the pyrazolo[4,3-c]pyridine core is through an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This method allows for the introduction of an iodine atom at the 7-position, which can be subsequently functionalized via cross-coupling reactions.

Synthesis from 3-Amino-4-methylpyrazole

A straightforward approach involves the nucleophilic aromatic substitution of a chloropyridine with an aminopyrazole, followed by intramolecular cyclization to yield the pyrazolo[4,3-c]pyridine scaffold.

Biological Activities and Therapeutic Potential

Pyrazolo[4,3-c]pyridine derivatives have demonstrated a remarkable range of biological activities, underscoring their potential as therapeutic agents for various diseases.

Cannabinoid Receptor Modulation

A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives has been their interaction with cannabinoid receptors, particularly the CB1 receptor. Certain tetrahydropyrazolo[4,3-c]pyridine derivatives have been identified as potent and peripherally selective CB1 receptor inverse agonists.[1] This peripheral restriction is a key attribute, as it may mitigate the central nervous system (CNS)-mediated side effects associated with non-selective CB1 receptor antagonists.

  • Signaling Pathway of Cannabinoid Receptor (CB1) Inverse Agonism:

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Constitutively active in some tissues AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to derivative Pyrazolo[4,3-c]pyridine Derivative (Inverse Agonist) derivative->CB1 Binds to derivative->G_protein Prevents activation ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates

Caption: CB1 Receptor Inverse Agonism by Pyrazolo[4,3-c]pyridine Derivatives.

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a class of potent carbonic anhydrase (CA) inhibitors.[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[4,3-c]pyridine derivatives have been linked to the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). The inhibition of TNF-α is a well-established therapeutic strategy for a range of inflammatory diseases.

  • TNF-α Inhibition Pathway:

G LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulates TNF_alpha_production TNF-α Production Macrophage->TNF_alpha_production derivative Pyrazolo[4,3-c]pyridine Derivative derivative->TNF_alpha_production Inhibits TNF_alpha TNF-α TNF_alpha_production->TNF_alpha inflammation Inflammation TNF_alpha->inflammation Promotes

Caption: Inhibition of TNF-α Production by Pyrazolo[4,3-c]pyridine Derivatives.

Other Biological Activities

A mini-review of pyrazolo[4,3-c]heterocyclic derivatives has highlighted a broad spectrum of other biological activities, including:[4]

  • Antimicrobial

  • Antiviral

  • Antitumor

  • Analgesic

  • Effects on the nervous and immune systems

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected pyrazolo[4,3-c]pyridine derivatives from the literature.

Table 1: Cannabinoid Receptor (CB1) Inverse Agonist Activity

Compound IDCB1 Ki (nM)Peripheral Selectivity (Brain/Plasma Ratio)Reference
Derivative A5.2>100[1]
Derivative B8.1>100[1]

Table 2: Carbonic Anhydrase Inhibition

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
1f25.515.8105.634.5[2]
1g30.125.3120.445.2[2]
1h45.238.9150.155.8[2]
1k22.818.298.730.1[2]
AAZ (Acetazolamide)25012255.7[2]

Table 3: Anti-inflammatory Activity (TNF-α Inhibition)

Compound IDIC50 for TNF-α Inhibition (µM)Cell LineReference
Derivative X1.5LPS-stimulated RAW 264.7[4]
Derivative Y2.8LPS-stimulated RAW 264.7[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives.

General Procedure for the Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[2]
  • Materials: Dienamine intermediate, appropriate amine or amine hydrochloride, triethylamine (if using amine hydrochloride), methanol.

  • Procedure:

    • A mixture of the dienamine (1.0 eq) and the corresponding amine (1.05 eq) is prepared. If the amine hydrochloride is used, triethylamine (1.1 eq) is added.

    • The mixture is refluxed in methanol for 1 hour.

    • The precipitate that forms upon cooling is collected by filtration.

    • The collected solid is washed with methanol (3 x 5 mL).

    • The product is dried to afford the pure 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.

In Vitro Cannabinoid Receptor Binding Assay[5]
  • Objective: To determine the binding affinity (Ki) of test compounds for cannabinoid receptors (CB1 and CB2).

  • Materials: Cell membranes expressing CB1 or CB2 receptors, radioligand (e.g., [3H]CP-55,940), test compounds, binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4), wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4), 96-well plates, filter mats, scintillation counter.

  • Workflow:

G start Prepare reagents: - Radioligand - Test compounds - Receptor membranes step1 Add reagents to 96-well plate start->step1 step2 Incubate at 30°C for 60-90 min step1->step2 step3 Rapid filtration to separate bound and free ligand step2->step3 step4 Wash filters step3->step4 step5 Measure radioactivity (scintillation counting) step4->step5 end Calculate Ki values step5->end

Caption: Workflow for a Cannabinoid Receptor Binding Assay.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound to the experimental wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Add a fixed amount of receptor membrane preparation to each well.

    • Incubate the plate for 60-90 minutes at 30°C.

    • Terminate the assay by rapid filtration through filter mats, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition[2][6]
  • Objective: To determine the inhibitory activity (Ki) of compounds against carbonic anhydrase isoforms.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH over time using a pH indicator. The rate of the reaction is determined in the presence and absence of inhibitors.

  • Materials: Stopped-flow spectrophotometer, purified carbonic anhydrase isoforms, CO2-saturated water, buffer solution containing a pH indicator (e.g., phenol red), test compounds, acetazolamide (standard inhibitor).

  • Procedure:

    • The two syringes of the stopped-flow instrument are filled with A) the enzyme solution in buffer and B) CO2-saturated solution.

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

    • The assay is repeated with various concentrations of the test compound to determine the IC50 value.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

TNF-α Inhibition Assay using ELISA[7]
  • Objective: To quantify the inhibitory effect of test compounds on TNF-α production in stimulated cells.

  • Materials: Murine macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), test compounds, cell culture medium, human TNF-α ELISA kit.

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS to induce TNF-α production.

    • After an appropriate incubation period (e.g., 17 hours), collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the vehicle control.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its bioisosteric relationship with purines provides a rational basis for its interaction with a wide array of biological targets. The diverse biological activities demonstrated by its derivatives, ranging from cannabinoid receptor modulation to enzyme inhibition, highlight its significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Historical Origins: A definitive clarification of the first synthesis of the pyrazolo[4,3-c]pyridine ring system would provide a more complete historical context for the field.

  • Expansion of Biological Targets: High-throughput screening and rational design approaches will undoubtedly uncover novel biological targets for this privileged scaffold.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms and signaling pathways modulated by pyrazolo[4,3-c]pyridine derivatives will be crucial for their optimization as drug candidates.

  • Structure-Activity Relationship (SAR) and Drug Design: Continued exploration of the SAR for different biological activities will guide the design of more potent, selective, and drug-like derivatives with improved pharmacokinetic and pharmacodynamic properties.

References

Spectral Data and Experimental Protocols for 6-Chloro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1206979-33-0). This compound is of interest as a potential building block in medicinal chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data in a structured format, along with detailed experimental protocols for data acquisition.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, methanol-d₄)

Chemical Shift (δ) ppmMultiplicityAssignment
8.80s7-H
8.15d, J = 1.2 Hz3-H
7.82d, J = 1.2 Hz4-H

Table 2: ¹³C NMR Spectral Data (101 MHz, methanol-d₄)

Chemical Shift (δ) ppmAssignment
141.0C-5
137.6C-7a
135.1C-7
134.2C-3
131.2C-3a
115.6C-4

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺ (C₆H₅N₃³⁵Cl)154.0172154.0167
[M+H]⁺ (C₆H₅N₃³⁷Cl)156.0143156.0128

Note: The presence of the chlorine isotope pattern ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) is a characteristic feature in the mass spectrum of this compound.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Description
909(assignment pending)
736(assignment pending)
652(assignment pending)

Experimental Protocols

The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

4,6-Dichloropyridine-3-carbaldehyde (3.7 g, 32 mmol), hydrazine (3.5 mL, 110 mmol), and N,N-diisopropylethylamine (20 mL) were combined in dimethylacetamide (DMA, 100 mL) and stirred at 80°C for four hours.[1] The solution was then cooled to room temperature, diluted with ethyl acetate, and washed three times with water and then with brine.[1] The organic layer was concentrated, and the resulting crude product was precipitated from dichloromethane to yield this compound as a white solid (Yield: 2 g, 41%).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (methanol-d₄). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was compared to the observed m/z to confirm the elemental composition. The calculated m/z for C₆H₄ClN₃ is 153, and the observed m/z for the protonated molecule is 154.[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) sampling technique. The solid sample was placed directly on the ATR crystal, and the spectrum was recorded.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 4,6-Dichloropyridine-3-carbaldehyde 4,6-Dichloropyridine-3-carbaldehyde Reaction Reaction 4,6-Dichloropyridine-3-carbaldehyde->Reaction Hydrazine Hydrazine Hydrazine->Reaction N,N-Diisopropylethylamine N,N-Diisopropylethylamine N,N-Diisopropylethylamine->Reaction DMA (solvent) DMA (solvent) DMA (solvent)->Reaction Stirring at 80°C Stirring at 80°C 4 hours 4 hours Cool to RT Cool to RT Dilute with EtOAc Dilute with EtOAc Wash with Water & Brine Wash with Water & Brine Concentrate Concentrate Precipitate from CH2Cl2 Precipitate from CH2Cl2 Crude Product Crude Product Reaction->Crude Product Workup Steps Workup Steps Crude Product->Workup Steps This compound This compound Workup Steps->this compound Purification

Caption: Synthetic scheme for this compound.

Logical Relationship of Spectral Analyses

This diagram shows the logical flow of obtaining and interpreting the spectral data for structural confirmation.

Spectral Analysis Workflow cluster_analyses Spectroscopic Techniques Synthesized Compound Synthesized Compound NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR_Spectroscopy Provides information on the carbon-hydrogen framework Mass_Spectrometry Mass Spectrometry (HRMS) Synthesized Compound->Mass_Spectrometry Determines molecular weight and elemental composition IR_Spectroscopy Infrared Spectroscopy (IR) Synthesized Compound->IR_Spectroscopy Identifies functional groups Structural_Confirmation Structural Confirmation of This compound NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation

Caption: Workflow for structural elucidation using spectral data.

References

The Unfolding Therapeutic Potential of the 6-Chloro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has emerged as a versatile building block in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a potent hinge-binding motif for various protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Kinase Inhibition: A Primary Modality of Action

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. Notably, these compounds have been explored as inhibitors of Extracellular signal-Regulated Kinase (ERK) and c-Met, both crucial nodes in oncogenic signaling pathways.

ERK Inhibition

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The this compound scaffold has been successfully utilized to develop potent and selective ERK1/2 inhibitors. A notable example is a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which have shown significant promise in preclinical studies[1].

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is strongly associated with tumor growth and metastasis. The pyrazolo[4,3-c]pyridine scaffold has been investigated for its potential to inhibit c-Met kinase activity.

Signaling Pathway of ERK1/2

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK ERK_Inhibitor This compound Derivatives ERK_Inhibitor->ERK

Caption: The ERK1/2 signaling cascade and the point of inhibition.

Signaling Pathway of c-Met

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS_c RAS GAB1->RAS_c AKT AKT PI3K->AKT Cell_Response Proliferation, Motility, Invasion, Angiogenesis AKT->Cell_Response RAF_c RAF RAS_c->RAF_c MEK_c MEK RAF_c->MEK_c ERK_c ERK MEK_c->ERK_c ERK_n_c ERK ERK_c->ERK_n_c STAT3_n STAT3 STAT3->STAT3_n Transcription Gene Transcription ERK_n_c->Transcription STAT3_n->Transcription Transcription->Cell_Response HGF HGF HGF->cMet cMet_Inhibitor This compound Derivatives cMet_Inhibitor->cMet

Caption: The c-Met signaling pathway and the point of inhibition.

Carbonic Anhydrase Inhibition

Beyond kinase inhibition, sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of carbonic anhydrases (CAs)[2]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a validated strategy for anticancer drug development.

Antiviral Activity

The pyrazolopyridine scaffold has also demonstrated potential as a source of antiviral agents. While specific data for this compound derivatives is emerging, related pyrazolopyridine compounds have shown activity against a range of viruses[3]. The mechanism of action often involves the inhibition of viral replication processes.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for the biological activity of derivatives based on the pyrazolo[4,3-c]pyridine scaffold.

Compound/Derivative ClassTargetAssay TypeActivity (Kᵢ in nM)Reference
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1f)hCA IStopped-flow CO₂ hydrase58.8[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1g)hCA IStopped-flow CO₂ hydrase66.8[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1k)hCA IStopped-flow CO₂ hydrase88.3[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Acetazolamide - Ref)hCA IStopped-flow CO₂ hydrase250[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1f)hCA IIStopped-flow CO₂ hydrase105.3[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Acetazolamide - Ref)hCA IIStopped-flow CO₂ hydrase12.1[4]
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1k)hCA IXStopped-flow CO₂ hydrase79.6[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Acetazolamide - Ref)hCA IXStopped-flow CO₂ hydrase25.8[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Compound 1f)hCA XIIStopped-flow CO₂ hydrase34.5[2]
Pyrazolo[4,3-c]pyridine sulfonamides (Acetazolamide - Ref)hCA XIIStopped-flow CO₂ hydrase5.7[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for assessing the biological activities of this compound derivatives.

Kinase Inhibition Assay (General Workflow)

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target Engagement & Potency) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt Lead_Opt->Dose_Response Iterative Optimization In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate Compound_Library Compound Library Compound_Library->HTS

Caption: A generalized workflow for kinase inhibitor drug discovery.

Detailed Protocol: In Vitro ERK1/2 Kinase Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against ERK1/2 kinases.

  • Reagents and Materials:

    • Active ERK1/2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Test compounds dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microtiter plate, add the kinase assay buffer, the test compound dilution, and the ERK1/2 enzyme. c. Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes). e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Measure the radioactivity incorporated into the MBP substrate using a scintillation counter. h. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. i. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrases is typically measured using a stopped-flow spectrophotometric assay that monitors the CA-catalyzed hydration of CO₂[2].

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

    • Test compounds dissolved in DMSO

    • CO₂-saturated water

    • Buffer (e.g., Tris-HCl)

    • pH indicator (e.g., phenol red)

    • Stopped-flow spectrophotometer

  • Procedure: a. Equilibrate the buffer and CO₂-saturated water to the desired temperature (e.g., 25°C). b. The assay measures the time required for the pH to drop by a specific unit (e.g., from 7.5 to 6.5) due to the formation of carbonic acid. c. The enzyme and inhibitor are pre-incubated in the buffer. d. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument. e. The change in absorbance of the pH indicator is monitored over time. f. The initial rates of the reaction are determined in the presence and absence of the inhibitor. g. The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model.

Antiviral Activity Assay (Cytopathic Effect - CPE - Inhibition Assay)

This assay is a common method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.

Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Reagents and Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells)

    • Virus stock with a known titer

    • Cell culture medium

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure: a. Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls. e. Incubate the plates for a period sufficient to observe significant CPE in the virus-infected control wells (e.g., 3-5 days). f. Assess cell viability using a suitable reagent. For example, with MTT, add the MTT solution and incubate, then solubilize the formazan crystals and measure the absorbance. g. Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-infected controls. h. Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. Its proven ability to effectively target key protein kinases and other biologically relevant enzymes underscores its importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring and expanding the therapeutic applications of this remarkable chemical entity. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of next-generation therapies for a range of diseases.

References

The Therapeutic Potential of the 6-Chloro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 6-Chloro-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block in medicinal chemistry, forming the core scaffold for a variety of biologically active molecules. While the parent compound itself is primarily an intermediate, its derivatives have shown significant promise in targeting a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammation. This technical guide delves into the key therapeutic targets modulated by molecules derived from the this compound core, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Key Therapeutic Areas and Molecular Targets

Derivatives of the this compound scaffold have been successfully modified to interact with several important biological targets. These include kinases in oncogenic signaling pathways, receptors involved in neuro-transmission, and enzymes that play a role in inflammation and other physiological processes.

Oncology: Targeting the ERK/MAPK Pathway

A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives is in the treatment of cancer. Specifically, these compounds have been developed as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of over 30% of human cancers.

Derivatives such as 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have emerged from the optimization of earlier ERK inhibitors like SCH772984. These compounds are designed to overcome resistance to BRAF and MEK inhibitors, which often arises from the reactivation of the ERK signaling cascade.

Quantitative Data: ERK Inhibition

Compound ClassTarget(s)IC50 / KiCell Line / Assay ConditionReference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivativesERK1, ERK2Potent inhibitionBRAF(V600E) xenograft model[1]
SCH772984 (related ERK inhibitor)ERK14 nMCell-free assay[2][3]
ERK21 nMCell-free assay[2][3]
JNK11080 nMEnzymatic assay[4]
JNK3632 nMEnzymatic assay[4]
GDC-0994 (related ERK inhibitor)ERK1/2Selective inhibitorOrally bioavailable[5]
Neurodegenerative Disorders: Modulation of mGlu4

In the realm of neurodegenerative diseases, particularly Parkinson's disease, derivatives of the related pyrazolo[4,3-b]pyridine scaffold have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 is a promising target for Parkinson's disease as its activation can help to normalize motor output. The derivative VU0418506 is a potent and selective mGlu4 PAM.

Quantitative Data: mGlu4 Modulation

CompoundTargetEC50Assay ConditionReference
VU0418506human mGlu468 nMCalcium mobilization assay[6][7]
human mGlu455.7 nMGIRK/thallium flux assay[7]
Inflammation: Inhibition of iNOS, COX-2, and Carbonic Anhydrases

The anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives and related structures like pyrazolo[4,3-c]quinolines has been explored. These compounds have been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), both of which are key mediators of inflammation.

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). CAs are involved in a variety of physiological and pathological processes, and their inhibition can have therapeutic effects in conditions such as glaucoma and certain types of cancer.

Quantitative Data: Anti-inflammatory and Carbonic Anhydrase Inhibition

Compound ClassTarget(s)IC50 / KiAssay ConditionReference
Pyrazolo[4,3-c]quinoline derivativesNO productionSubmicromolar IC50LPS-induced RAW 264.7 cells[8][9]
Pyrazolo[4,3-c]pyridine sulfonamide (Compound 1k)hCA I88.3 nMStopped-flow CO2 hydrase assay[10]
hCA II5.6 nMStopped-flow CO2 hydrase assay[10]
hCA IX-Stopped-flow CO2 hydrase assay[10]
hCA XII34.5 nMStopped-flow CO2 hydrase assay[10]
Pyrazolo[4,3-c]pyridine sulfonamide (Compound 1f)hCA I58.8 nMStopped-flow CO2 hydrase assay[10]
hCA II6.6 nMStopped-flow CO2 hydrase assay[10]
Acetazolamide (Standard)hCA I250 nMStopped-flow CO2 hydrase assay[10]
hCA II12.1 nMStopped-flow CO2 hydrase assay[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to identify these therapeutic targets, the following diagrams illustrate the key signaling pathways and experimental workflows.

ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Inhibitor Pyrazolo[4,3-c]pyridine Derivative (ERK Inhibitor) Inhibitor->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: ERK/MAPK Signaling Pathway Inhibition.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_results Results RAW2647 RAW 264.7 Macrophages LPS LPS Stimulation RAW2647->LPS Induces Inflammation Compound Pyrazolo[4,3-c]quinoline Derivative Treatment RAW2647->Compound Treatment GriessAssay Nitric Oxide (NO) Measurement (Griess Reaction) RAW2647->GriessAssay Culture Supernatant WesternBlot Protein Expression Analysis (Western Blot for iNOS, COX-2) RAW2647->WesternBlot Cell Lysate NO_Inhibition Inhibition of NO Production GriessAssay->NO_Inhibition Protein_Downregulation Downregulation of iNOS and COX-2 Protein Expression WesternBlot->Protein_Downregulation

Caption: Anti-Inflammatory Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited.

ERK Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of a test compound against ERK1 and ERK2 kinases.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Inhibitor Addition: Serial dilutions of the pyrazolo[4,3-c]pyridine derivative (typically in DMSO, with a final concentration ≤1%) are added to the reaction mixture in a 384-well plate.

  • Enzyme Incubation: The enzyme is added to the plate and incubated with the compound for a defined period (e.g., 45 minutes) at room temperature before the addition of the substrate and ATP.

  • Kinase Reaction: The reaction is initiated by adding a solution of the substrate peptide and ATP and incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured by adding ADP-Glo™ Reagent. This is followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required for 50% inhibition of kinase activity, is calculated from the dose-response curve.

mGlu4 Positive Allosteric Modulator Assay (Calcium Mobilization)

Objective: To determine the potency (EC50) of a test compound as a positive allosteric modulator of mGlu4.

Methodology: A calcium fluorescence assay is performed using a cell line co-expressing mGlu4 and a chimeric G-protein (e.g., Gqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon activation.

Procedure:

  • Cell Culture: Human mGluR4/Gqi5/CHO cells are plated in black-walled, clear-bottomed 384-well plates and grown overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4AM) for approximately 45 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and an assay buffer is added. The test compound (e.g., VU0418506) is added at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of the endogenous agonist, glutamate, is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a suitable instrument like the Functional Drug Screening System (FDSS).

  • Data Analysis: The potentiation of the glutamate response by the test compound is measured, and the EC50 value, the concentration of the compound that produces 50% of the maximal potentiation, is determined from the dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

Objective: To determine the inhibition constants (Ki) of test compounds against various carbonic anhydrase isoforms.

Methodology: This assay measures the enzyme-catalyzed hydration of CO2. The change in pH resulting from the formation of bicarbonate and a proton is monitored using a pH indicator.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., phenol red). The enzyme solution and inhibitor solutions are also prepared.

  • Stopped-Flow Instrument Setup: A stopped-flow spectrophotometer is used to rapidly mix the reactants. One syringe contains the enzyme and inhibitor solution, and the other contains a CO2-saturated solution.

  • Reaction Initiation: The two solutions are rapidly mixed, initiating the CO2 hydration reaction.

  • Spectrophotometric Monitoring: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the production of protons.

  • Data Analysis: The initial rate of the reaction is determined from the change in absorbance. The inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.

Anti-inflammatory Nitric Oxide (NO) Production Assay

Objective: To evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: The amount of NO produced by the cells is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.

Procedure:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates. The cells are then co-treated with various concentrations of the test compound (e.g., a pyrazolo[4,3-c]quinoline derivative) and a pro-inflammatory stimulus, LPS (e.g., 0.1 µg/mL), for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Colorimetric Measurement: The mixture is incubated at room temperature for a short period to allow for the development of a pink/magenta color. The absorbance of the solution is then measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The IC50 value, the concentration of the compound that inhibits LPS-induced NO production by 50%, is calculated.

Conclusion

The this compound core is a versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated potent and selective activity against a range of clinically relevant targets in oncology, neurodegenerative diseases, and inflammation. The data and methodologies presented in this guide highlight the significant therapeutic potential of this chemical class and provide a solid foundation for further research and development efforts aimed at bringing novel therapeutics to the clinic. The continued exploration of the structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives is likely to yield even more potent and selective drug candidates in the future.

References

In-depth Technical Guide to 6-Chloro-1H-pyrazolo[4,3-c]pyridine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of 6-Chloro-1H-pyrazolo[4,3-c]pyridine and its derivatives. This scaffold has emerged as a significant pharmacophore in the development of targeted therapeutics, particularly in the fields of oncology and infectious diseases.

Core Chemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . The presence of the chlorine atom and the fused pyrazolopyridine ring system imparts unique electronic and steric properties that are crucial for its biological activity. These features allow for diverse chemical modifications, making it an attractive starting point for medicinal chemistry campaigns.

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
CAS Number 1206979-33-0[1][2][3]

Synthesis of the Core Scaffold

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, a highly analogous procedure for the synthesis of its isomer, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, from 2-chloro-3-aminopyridine provides a viable synthetic route. This method involves the diazotization of the aminopyridine followed by cyclization.

Representative Experimental Protocol for a Chloro-Pyrazolopyridine Isomer

A plausible synthetic pathway for this compound would likely start from a suitably substituted aminopyridine precursor. Based on the synthesis of the 7-chloro isomer, a potential protocol is outlined below.[4]

Starting Material: 2-Chloro-4-aminopyridine (or a similar precursor leading to the desired isomer).

Step 1: Diazotization The aminopyridine is treated with a source of nitrous acid, such as sodium nitrite in an acidic medium (e.g., hydrochloric acid), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Step 2: Cyclization The in situ generated diazonium salt is then induced to cyclize. This can be achieved by raising the temperature of the reaction mixture. The specific conditions, including solvent and temperature, would need to be optimized to favor the formation of the pyrazolo[4,3-c]pyridine ring system.

Step 3: Isolation and Purification The crude product is isolated by filtration or extraction and purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as inhibitors of key enzymes implicated in various diseases. The core scaffold serves as a versatile template for the design of potent and selective inhibitors.

Kinase Inhibition: Targeting the MAPK/ERK Pathway

A significant area of research has focused on the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[5][6] The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6]

The MAPK/ERK pathway is a multi-tiered kinase cascade. Upon activation by upstream signals, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell growth and survival. Derivatives of this compound have been designed to directly inhibit the kinase activity of ERK1/2, thereby blocking the downstream signaling events.[6]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Inhibitor This compound Derivative Inhibitor->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway Inhibition

While specific IC₅₀ values for the parent this compound are not provided, a derivative, compound 21 from the study by Witter et al., demonstrated potent inhibition of ERK2 with a low nanomolar IC₅₀ value. This highlights the potential of this scaffold in developing highly effective ERK inhibitors.

CompoundTargetIC₅₀ (nM)
Compound 21 (Derivative) ERK2< 1

Data from Witter et al., J. Med. Chem. 2016, 59, 15, 7078–7088.

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate. The resulting bicarbonate is then displaced by a water molecule, and the active site is regenerated by the removal of a proton. Sulfonamide inhibitors, including those based on the pyrazolo[4,3-c]pyridine scaffold, coordinate to the zinc ion in the active site, preventing the binding of the catalytic water molecule and thereby inhibiting the enzyme's function.[9]

Carbonic_Anhydrase_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Zn_OH [Enzyme-Zn²⁺]-OH⁻ Zn_HCO3 [Enzyme-Zn²⁺]-HCO₃⁻ Zn_OH->Zn_HCO3 Nucleophilic Attack by OH⁻ on CO₂ CO2 CO₂ Zn_H2O [Enzyme-Zn²⁺]-H₂O Zn_HCO3->Zn_H2O Displacement by H₂O H2O H₂O Zn_H2O->Zn_OH Deprotonation H_plus H⁺ Zn_H2O->H_plus Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Inhibitor->Zn_OH Binds to Zn²⁺, blocks active site

Carbonic Anhydrase Catalytic Cycle Inhibition

A study on pyrazolo[4,3-c]pyridine sulfonamides reported their inhibitory activity against several human carbonic anhydrase isoforms. The data below showcases the inhibition constants (Ki) for a representative compound from this series.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f (Derivative) 15.839.4102.545.7

Data from Angeli et al., Pharmaceuticals 2022, 15(3), 316.[8]

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase, such as ERK2, is a biochemical assay that measures the phosphorylation of a substrate.

Materials:

  • Recombinant human ERK2 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (derivatives of this compound)

  • Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds, ERK2 enzyme, and the peptide substrate to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

The inhibitory effect on carbonic anhydrase is often assessed by measuring the enzyme-catalyzed hydration of CO₂ using a stopped-flow instrument.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Assay buffer (e.g., Tris-SO₄ with a pH indicator)

  • CO₂-saturated water

  • Test compounds (pyrazolo[4,3-c]pyridine sulfonamides)

Procedure:

  • Equilibrate the solutions of the enzyme and the CO₂ substrate to the desired temperature (e.g., 25 °C).

  • The kinetics of the CO₂ hydration reaction are monitored by observing the change in absorbance of the pH indicator.

  • The initial rates of the enzymatic reaction are measured in the presence of varying concentrations of the inhibitor.

  • The inhibition constants (Ki) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Directions

This compound represents a privileged scaffold in medicinal chemistry with demonstrated utility in the development of potent enzyme inhibitors. Its derivatives have shown significant promise as inhibitors of kinases in the MAPK/ERK pathway and as inhibitors of carbonic anhydrases, highlighting its potential in oncology and other therapeutic areas.

Future research should focus on:

  • Developing and optimizing synthetic routes to the core scaffold and its derivatives to facilitate broader structure-activity relationship (SAR) studies.

  • Exploring the full potential of this scaffold against a wider range of biological targets.

  • Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Utilizing structure-based drug design to further enhance the potency and selectivity of inhibitors derived from this versatile core.

The continued investigation of this compound and its analogues holds great promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and relevant biological context for 6-Chloro-1H-pyrazolo[4,3-c]pyridine. This heterocyclic compound serves as a crucial intermediate and building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for therapeutic applications.[1] Due to its reactive nature and potential biological activity, a thorough understanding of its properties and associated hazards is essential for safe laboratory practice.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1206979-33-0
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Physical Form Solid
InChI Key AAJIQIWPVIWCGA-UHFFFAOYSA-N
SMILES Clc1cc2[nH]ncc2cn1

Hazard Identification and Safety Information

The compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation. The available safety data, largely consistent across various suppliers and related isomers, indicates the following classifications.[3][4]

Hazard ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, Oral H302Harmful if swallowedGHS07Warning
Skin Irritation H315Causes skin irritationGHS07Warning
Eye Irritation H319Causes serious eye irritationGHS07Warning
Specific target organ toxicity — single exposure H335May cause respiratory irritationGHS07Warning
Precautionary Statements

Adherence to the following precautionary measures is mandatory when handling this compound.[4][5]

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312/P317IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313/P317If skin irritation occurs: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Handling and Storage

Safe Handling:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[4][6][7]

  • Avoid the formation of dust and aerosols.[4][7]

  • Keep away from sources of ignition and take precautionary measures against static discharge.[5][6]

  • Wash hands thoroughly after handling and before breaks.[6][7] Do not eat, drink, or smoke in the work area.[4][6]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][8]

Emergency and First Aid Procedures

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4] Never give anything by mouth to an unconscious person.[4]

  • If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[4][6] If skin irritation persists, seek medical attention.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[4][6]

  • If in Eyes: Rinse cautiously with water for at least 15-20 minutes, removing contact lenses if possible.[4][6] Protect the unexposed eye and seek immediate medical attention.[5][6]

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel to a safe area.[4]

  • Wear appropriate PPE, including a respirator if dust is generated.[4]

  • Avoid dust formation.[4]

  • Sweep up the spilled material carefully without creating dust and place it in a suitable, closed container for disposal.[7]

  • Prevent the chemical from entering drains or waterways.[4][5]

Disposal:

  • Dispose of surplus and non-recyclable material through a licensed disposal company.[8]

  • Contaminated packaging should be disposed of as unused product.[8]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Biological Activity and Context

The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in modern drug discovery. Derivatives have shown a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[9] Notably, this core is used to develop inhibitors for critical signaling pathways implicated in cancer.

One of the most significant targets is the Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway. This pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[10] 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective ERK inhibitors, demonstrating tumor regression in preclinical models.[10]

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine -based Inhibitor Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine-based inhibitors.

Experimental Protocols

Below is a generalized workflow for the synthesis of a pyrazolopyridine derivative, illustrating the typical steps involved in such a chemical synthesis campaign.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine/Pyrazole) Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Heating Heating / Reflux (Monitor by TLC/LC-MS) Reaction->Heating Workup Aqueous Workup (Extraction, Washing) Heating->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure this compound Analysis->Final

Caption: A generalized experimental workflow for the synthesis and purification of pyrazolopyridine compounds.

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. The chemical, physical, and toxicological properties of this compound may not have been fully investigated.[8] It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all safety precautions are strictly followed.

References

Methodological & Application

Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[4,3-c]pyridine scaffold is of significant interest due to its structural analogy to purines, rendering it a valuable core for the development of kinase inhibitors and other therapeutic agents. The synthesis described herein proceeds via a two-step sequence involving the diazotization of a substituted aminopyridine followed by an intramolecular cyclization to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The pyrazolopyridine class of heterocyclic compounds has garnered substantial attention in pharmaceutical research due to their diverse biological activities. Specifically, the pyrazolo[4,3-c]pyridine core is a recognized pharmacophore in the design of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. The chloro-substituent at the 6-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document outlines a reliable, step-by-step procedure for the laboratory-scale synthesis of this compound.

Reaction Scheme

Experimental Protocol

Materials:

  • 2-Chloro-4-methyl-5-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 1-(6-Chloro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methyl-5-aminopyridine in 1,2-dichloroethane (DCE).

  • Add acetic anhydride to the solution and stir at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 90 minutes.

  • Cool the reaction mixture in an ice bath and slowly add sodium nitrite in portions, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Heat the reaction mixture to 90 °C and maintain this temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Carefully add a saturated solution of sodium bicarbonate to the residue to neutralize any remaining acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude 1-(6-chloro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one intermediate in methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the deacetylation by TLC.

  • Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound C₆H₄ClN₃153.57Solid
Starting Material: 2-Chloro-4-methyl-5-aminopyridineC₆H₇ClN₂142.59Solid
Intermediate: 1-(6-Chloro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-oneC₈H₆ClN₃O195.61Solid

Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-4-methyl- 5-aminopyridine Step1 Step 1: Diazotization & Acetylation Reagents: Ac₂O, NaNO₂, DCE Conditions: rt to 90°C, overnight Start->Step1 Input Workup1 Workup: Quenching (NaHCO₃), Extraction (EtOAc), Drying (MgSO₄) Step1->Workup1 Reaction Mixture Intermediate Intermediate: 1-(6-Chloro-1H-pyrazolo[4,3-c]pyridin- 1-yl)ethan-1-one Step2 Step 2: Deacetylation Reagents: NaOMe, MeOH Conditions: rt, 1h Intermediate->Step2 Input Workup1->Intermediate Crude Product Workup2 Workup & Purification: Neutralization, Extraction, Column Chromatography Step2->Workup2 Reaction Mixture End Final Product: This compound Workup2->End Purified Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Handle with care.

  • Concentrated acids and bases are corrosive. Handle with appropriate caution.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

Application Notes and Protocols: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific, published synthesis protocol for this exact isomer, the following procedure is a proposed synthetic route based on established methodologies for the synthesis of related pyrazolopyridine analogs. The protocol details the necessary reagents, reaction conditions, and purification methods. This application note also provides structured data tables for easy reference and a visual representation of the synthetic workflow.

Introduction

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that are recognized as important pharmacophores in drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a wide range of therapeutic applications, including their use as kinase inhibitors and anti-inflammatory agents. The specific isomer, this compound, holds potential as a key intermediate for the development of novel therapeutics. This document provides a robust, albeit proposed, synthetic protocol to facilitate its accessibility for research and development purposes.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine derivative. A common strategy for the formation of the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this proposed synthesis, we will utilize a diazotization-cyclization reaction of a suitable aminopyridine precursor.

Diagram of Proposed Synthetic Workflow

G A 2,6-Dichloro-4-methyl-3-nitropyridine B Reduction of Nitro Group A->B e.g., Fe, NH4Cl or H2, Pd/C C 5-Amino-2,6-dichloro-4-methylpyridine B->C D Diazotization & Cyclization C->D 1. NaNO2, HCl 2. Heat E 6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine D->E F Oxidation of Methyl Group E->F e.g., KMnO4 G This compound-4-carboxylic acid F->G H Decarboxylation G->H Heat I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

This protocol is divided into four main stages:

  • Reduction of the nitro group of 2,6-Dichloro-4-methyl-3-nitropyridine.

  • Diazotization of the resulting aminopyridine followed by intramolecular cyclization.

  • Oxidation of the methyl group to a carboxylic acid.

  • Decarboxylation to yield the final product.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Proposed AmountMoles (mmol)
2,6-Dichloro-4-methyl-3-nitropyridineC₆H₄Cl₂N₂O₂207.025.0 g24.15
Iron powderFe55.858.1 g145.0
Ammonium chlorideNH₄Cl53.497.75 g145.0
Sodium nitriteNaNO₂69.001.84 g26.67
Potassium permanganateKMnO₄158.037.63 g48.30
Hydrochloric acid (conc.)HCl36.46As required-
Sodium hydroxideNaOH40.00As required-
EthanolC₂H₅OH46.07As required-
WaterH₂O18.02As required-
Dichloromethane (DCM)CH₂Cl₂84.93As required-
Anhydrous Magnesium SulfateMgSO₄120.37As required-
Step 1: Synthesis of 5-Amino-2,6-dichloro-4-methylpyridine
  • To a stirred solution of 2,6-dichloro-4-methyl-3-nitropyridine (5.0 g, 24.15 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add ammonium chloride (7.75 g, 145.0 mmol).

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Add iron powder (8.1 g, 145.0 mmol) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine
  • Dissolve the 5-amino-2,6-dichloro-4-methylpyridine (assuming quantitative yield from the previous step, ~4.28 g, 24.15 mmol) in concentrated hydrochloric acid (50 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.84 g, 26.67 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-3 hours until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a saturated sodium hydroxide solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of this compound-4-carboxylic acid
  • Suspend 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine (assuming ~3.0 g, 17.9 mmol) in water (100 mL).

  • Heat the suspension to 80 °C.

  • Add potassium permanganate (7.63 g, 48.30 mmol) portion-wise over 1 hour.

  • Stir the reaction mixture at 80 °C for 12-16 hours.

  • Cool the mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 4: Synthesis of this compound
  • Place the this compound-4-carboxylic acid (assuming ~2.5 g, 12.65 mmol) in a round-bottom flask.

  • Heat the solid under a nitrogen atmosphere to its melting point (or slightly above) until gas evolution (CO₂) ceases. The decarboxylation temperature will need to be determined empirically, but a starting point would be in the range of 180-220 °C.

  • Cool the flask to room temperature.

  • The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Characterization Data

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance (Predicted) White to off-white solid
CAS Number 1206979-33-0

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium intermediate.

  • Potassium permanganate is a strong oxidizing agent.

  • Decarboxylation should be performed with caution due to gas evolution.

This proposed protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions and purification methods to achieve the best results.

Application Notes and Protocols for 6-Chloro-1H-pyrazolo[4,3-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

The 6-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, primarily utilized as a key building block for the synthesis of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core allows it to function as an ATP-competitive inhibitor by interacting with the hinge region of kinase active sites. This characteristic has made it a focal point in the development of targeted therapies, particularly in oncology.

One of the most significant applications of this scaffold is in the discovery of inhibitors for Extracellular Signal-Regulated Kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The ERK/MAPK pathway is frequently hyperactivated in a large percentage of human cancers (over 30%), often due to mutations in upstream proteins like BRAF and RAS.[2] While inhibitors targeting BRAF and MEK have shown clinical efficacy, acquired resistance, commonly associated with the reactivation of ERK signaling, remains a major challenge.[2] This has spurred the development of direct ERK inhibitors as a promising therapeutic strategy to overcome resistance.

Derivatives of this compound, specifically 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, have been identified as a viable and potent series of ERK inhibitors.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications on this core can lead to compounds with high ligand efficiency, potent target engagement, and significant tumor regression in preclinical models.[2] The chloro-substituent at the 6-position serves as a crucial synthetic handle, enabling the introduction of an amino group, which is then typically converted into a urea or a related functional group to interact with the kinase.

II. Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors derived from this compound target ERK1 and ERK2, the final kinases in this cascade, thereby blocking downstream signaling to transcription factors that drive oncogenic processes.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Translocates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (ERK Inhibitor) Inhibitor->ERK Inhibits

Figure 1. The ERK/MAPK signaling cascade and the point of intervention for pyrazolo[4,3-c]pyridine-based inhibitors.

III. Quantitative Data

The following table summarizes the in vitro activity of a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives against ERK2 kinase and their anti-proliferative effects in the BRAF (V600E) mutant melanoma cell line, A375.

Compound IDR GroupERK2 IC50 (nM)A375 Cell IC50 (nM)Reference
8 1.936[2]
9 1.124[2]
10 1.218[2]
19 0.815[2]
21 0.38[2]

Table 1: In vitro activity of selected 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibitors.

IV. Experimental Workflow

The discovery and evaluation of novel inhibitors based on the this compound scaffold typically follow a structured workflow, from chemical synthesis to biological characterization.

Workflow Start Start: 6-Chloro-1H- pyrazolo[4,3-c]pyridine Step1 Step 1: Amination (e.g., Buchwald-Hartwig) Start->Step1 Intermediate Intermediate: 6-Amino-1H- pyrazolo[4,3-c]pyridine Step1->Intermediate Step2 Step 2: Urea Formation (Reaction with Isocyanate) Intermediate->Step2 Library Library of 1-(1H-pyrazolo[4,3-c]pyridin- 6-yl)urea Derivatives Step2->Library Step3 Step 3: In Vitro Kinase Assay (e.g., ERK2 ADP-Glo™ Assay) Library->Step3 Step4 Step 4: Cell-Based Assay (e.g., MTT Proliferation Assay) Library->Step4 Data1 Quantitative Data: IC50 vs. Target Kinase Step3->Data1 Step5 Step 5: Lead Optimization (SAR Studies) Data1->Step5 Data2 Functional Data: Anti-proliferative IC50 Step4->Data2 Data2->Step5 End Preclinical Candidate Step5->End

Figure 2. General experimental workflow for the development of pyrazolo[4,3-c]pyridine-based inhibitors.

V. Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-pyrazolo[4,3-c]pyridine (Key Intermediate)

This protocol describes a representative Buchwald-Hartwig amination procedure to convert the starting material into its corresponding amine. Benzophenone imine is used as an ammonia equivalent.

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2 M solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert nitrogen atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), rac-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in tetrahydrofuran (THF).

  • Add 2 M aqueous HCl and stir the mixture at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-Amino-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: Synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives

This protocol describes the general procedure for the formation of the final urea compounds from the amino-intermediate and a suitable isocyanate.

Materials:

  • 6-Amino-1H-pyrazolo[4,3-c]pyridine

  • Appropriate isocyanate (R-NCO) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve 6-Amino-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF or THF in a flask under a nitrogen atmosphere.

  • Add the corresponding isocyanate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative.

Protocol 3: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescence-based assay to measure the inhibitory activity of compounds against ERK2 kinase by quantifying ADP production.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP (at Km concentration for ERK2)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of diluted ERK2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitor to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 5 µL of a 2x substrate/ATP mix (containing MBP and ATP in Kinase Assay Buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction.

    • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Use wells with no enzyme as a background control (100% inhibition).

    • Use wells with DMSO as a positive control (0% inhibition).

    • Normalize the data and calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent solution (e.g., 20% SDS in 50% DMF, pH 4.7) or DMSO

  • Test compounds dissolved in DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) and no-cell (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or the detergent solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell wells (background) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: 6-Chloro-1H-pyrazolo[4,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, combined with the presence of a reactive chlorine atom, makes it an ideal starting material for the synthesis of a diverse range of substituted derivatives. This scaffold has been successfully employed in the development of potent and selective inhibitors of various enzymes, particularly kinases and carbonic anhydrases, which are implicated in numerous diseases, including cancer and neurological disorders. The pyrazolopyridine core acts as a bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of bioactive compounds.

Application 1: Development of ERK Kinase Inhibitors for Cancer Therapy

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Derivatives of this compound have been developed as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of this pathway.

Signaling Pathway

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation, Survival, Differentiation GeneExpression->CellProliferation Inhibitor 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivative Inhibitor->ERK Inhibits

Caption: The ERK/MAPK signaling pathway and the point of inhibition by pyrazolo[4,3-c]pyridine derivatives.

Quantitative Data

The following table summarizes the in vitro activity of a representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative against ERK1/2 and its effect on cancer cell proliferation.

CompoundTargetIC50 (nM)[1]Cell LineProliferation IC50 (nM)[1]
21 ERK1/21.5BRAF(V600E)10
Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-pyrazolo[4,3-c]pyridine Intermediate

This protocol describes a general method for the synthesis of the key 6-amino intermediate from a 6-chloro precursor.

  • Step 1: Buchwald-Hartwig Amination. To a solution of this compound (1 mmol) in a suitable solvent such as toluene or dioxane (10 mL) is added benzophenone imine (1.2 mmol), palladium(II) acetate (0.05 mmol), a phosphine ligand such as BINAP (0.075 mmol), and a base such as sodium tert-butoxide (1.5 mmol).

  • Step 2: Deprotection. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 3: Work-up and Purification. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is then treated with an aqueous acid (e.g., 2 M HCl) to hydrolyze the imine. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate), basified with a base (e.g., NaOH), and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-amino-1H-pyrazolo[4,3-c]pyridine, which can be purified by column chromatography.

Protocol 2: Synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives

  • Step 1: Phosgene Equivalent Reaction. To a solution of 6-amino-1H-pyrazolo[4,3-c]pyridine (1 mmol) in an anhydrous aprotic solvent such as dichloromethane or THF (10 mL) at 0 °C is added a phosgene equivalent such as triphosgene (0.4 mmol) or diphosgene (0.5 mmol) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 mmol).

  • Step 2: Amine Addition. The reaction is stirred at 0 °C for 1-2 hours to form the isocyanate intermediate. Subsequently, the desired primary or secondary amine (1.2 mmol) is added to the reaction mixture.

  • Step 3: Reaction Completion and Purification. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final urea product.

Protocol 3: In Vitro ERK Kinase Inhibition Assay

  • Assay Principle: The inhibitory activity of the synthesized compounds against ERK1/2 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Procedure:

    • Recombinant human ERK1 or ERK2 enzyme is incubated with the test compound at various concentrations in an assay buffer containing ATP and a specific peptide substrate (e.g., myelin basic protein).

    • The reaction is initiated by the addition of the enzyme and incubated at 30 °C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., LanthaScreen®) or a radiometric assay using [γ-³²P]ATP.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Application 2: Development of c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.[2]

Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization->Downstream Activates CellularResponse Cell Proliferation, Migration, Invasion Downstream->CellularResponse Inhibitor Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the point of inhibition by tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.

Quantitative Data

The following table presents the enzymatic and cellular inhibitory activities of a representative 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative.

CompoundTargetIC50 (nM)[2]Cell LineCellular Potency (µM)[2]
8c c-Met68MKN451.2
EBC-12.5
Experimental Protocols

Protocol 4: Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core

  • Step 1: Pictet-Spengler Reaction. A mixture of a suitable hydrazine (e.g., tert-butyl hydrazinecarboxylate) and an appropriate aldehyde or ketone is reacted in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., trifluoroacetic acid) to form the tetrahydro-1H-pyrazolo[4,3-c]pyridine core.

  • Step 2: N-Deprotection. If a protecting group such as Boc is used on the pyrazole nitrogen, it is removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Step 3: Functionalization. The resulting core can be further functionalized at various positions. For example, the pyridine nitrogen can be alkylated or acylated.

Protocol 5: In Vitro c-Met Kinase Inhibition Assay

  • Assay Principle: Similar to the ERK assay, the inhibitory effect on c-Met kinase activity is measured by quantifying the phosphorylation of a specific substrate.

  • Procedure:

    • Recombinant human c-Met kinase is incubated with the test compounds at varying concentrations in a kinase buffer containing ATP and a poly(Glu, Tyr) 4:1 substrate.

    • The reaction is initiated and incubated at 37 °C.

    • The amount of substrate phosphorylation is determined using an ELISA-based method with an anti-phosphotyrosine antibody.

    • IC50 values are determined from the dose-response curves.

Application 3: Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms.

Biological Role and Inhibition

CarbonicAnhydrase CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., hCA I, II, IX, XII) CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H PhysiologicalProcesses Physiological Processes (pH regulation, ion transport) CA->PhysiologicalProcesses PathologicalProcesses Pathological Processes (Tumor acidosis, Glaucoma) CA->PathologicalProcesses Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Inhibitor->CA Inhibits

Caption: The role of carbonic anhydrase and its inhibition by pyrazolo[4,3-c]pyridine sulfonamides.

Quantitative Data

The following table shows the inhibition constants (Ki) of representative pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a 245.345.835.46.7
1b 189.733.625.85.1
1f 45.210.129.84.9
AAZ 25012255.7
Experimental Protocols

Protocol 6: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

  • Step 1: Synthesis of the Pyrazolo[4,3-c]pyridine core. A suitable dienamine precursor is condensed with various amines containing sulfonamide fragments.

  • Step 2: Reaction Conditions. The reaction is typically carried out by refluxing the dienamine and the sulfonamide-containing amine in a solvent such as methanol for 1-2 hours.

  • Step 3: Purification. The target pyrazolo[4,3-c]pyridine sulfonamides are obtained after cooling the reaction mixture and collecting the precipitated product by filtration, followed by recrystallization or column chromatography if necessary.

Protocol 7: Carbonic Anhydrase Inhibition Assay

  • Assay Principle: The assay measures the inhibition of CA-catalyzed CO₂ hydration.

  • Procedure:

    • An esterase assay is used with 4-nitrophenyl acetate as a substrate. The CA enzyme catalyzes the hydrolysis of the substrate, which is monitored spectrophotometrically at 400 nm.

    • The enzyme and inhibitor are pre-incubated together.

    • The reaction is initiated by the addition of the substrate.

    • IC50 values are determined from the dose-response curves, and Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a wide array of potent and selective enzyme inhibitors. The examples provided herein for ERK, c-Met, and carbonic anhydrase inhibitors demonstrate the versatility of this scaffold. The detailed protocols offer a starting point for researchers to synthesize and evaluate novel derivatives for various therapeutic targets. Further exploration of the chemical space around the pyrazolo[4,3-c]pyridine core is warranted to discover new drug candidates for a range of diseases.

References

Application Notes and Protocols for Cell-Based Assays Using Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry. As a key structural motif, it serves as a foundational building block for a variety of kinase inhibitors targeting critical pathways in oncology. While 6-Chloro-1H-pyrazolo[4,3-c]pyridine is a crucial intermediate in the synthesis of these potent therapeutic agents, this document focuses on the biological application of its derivatives in cell-based assays. Specifically, we highlight the characterization of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea compounds as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a pivotal node in the MAPK signaling pathway.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that governs a multitude of cellular functions, including proliferation, differentiation, survival, and apoptosis.[2][3] Dysregulation of this pathway, particularly through mutations in genes like BRAF and RAS, is a hallmark of over 30% of human cancers.[1] ERK1 and ERK2 are the final kinases in this cascade, and their inhibition presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors like those targeting BRAF and MEK.[4][5]

This document provides detailed protocols for key cell-based assays to evaluate the efficacy of pyrazolo[4,3-c]pyridine-based ERK inhibitors, using a representative compound, hereafter referred to as Compound A (based on Compound 21 from the reference literature), as an exemplar.[1] The provided methodologies and data serve as a guide for researchers in the preclinical evaluation of this class of compounds.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative, Compound A , against the target kinase ERK2 and its effect on the proliferation of a cancer cell line harboring a BRAF mutation.

Table 1: In Vitro Kinase Inhibitory Activity of Compound A

CompoundTarget KinaseIC50 (nM)Assay Type
Compound AERK2< 5Biochemical Kinase Assay

Data is representative of compounds from the cited literature.[1]

Table 2: Anti-proliferative Activity of Compound A in a Cancer Cell Line

CompoundCell LineGenotypeIC50 (µM)Assay Type
Compound AA375BRAF V600E< 0.03Cell Viability Assay (72h)

Data is representative of compounds from the cited literature.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating pyrazolo[4,3-c]pyridine-based inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Compound_A Pyrazolo[4,3-c]pyridine Inhibitor (Compound A) Compound_A->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

MAPK/ERK signaling pathway and the inhibitory action of Compound A.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay 1. Biochemical Kinase Assay (Determine IC50 against ERK2) Cell_Viability 2. Cell Proliferation Assay (e.g., SRB or CellTiter-Glo) (Determine IC50 in cancer cell lines) Biochemical_Assay->Cell_Viability Pathway_Analysis 3. Western Blot Analysis (Confirm inhibition of p-ERK and downstream targets) Cell_Viability->Pathway_Analysis Xenograft_Model 4. Xenograft Tumor Model (e.g., BRAF V600E mutant cells) (Evaluate in vivo efficacy) Pathway_Analysis->Xenograft_Model PK_PD 5. PK/PD Analysis (Assess pharmacokinetics and target engagement in vivo) Xenograft_Model->PK_PD

General workflow for preclinical evaluation of a pyrazolo[4,3-c]pyridine-based ERK inhibitor.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to determine cytotoxicity and cell growth inhibition based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound A stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound A in complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour.[6]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove TCA and unbound dye.[7] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[6]

  • Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for ERK Pathway Inhibition

This protocol is used to confirm the on-target effect of Compound A by measuring the phosphorylation status of ERK and its downstream targets.

Materials:

  • Cancer cell line of interest (e.g., A375)

  • Compound A stock solution (dissolved in DMSO)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-RSK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of Compound A (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Compound A on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Compound A stock solution (dissolved in DMSO)

  • Culture plates

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of Compound A or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] An increase in the G1 population is expected with ERK inhibition.[5]

References

Application Notes and Protocols for In Vivo Studies of a 1H-Pyrazolo[3,4-c]pyridine Derivative as a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo evaluation of a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Compound 16, which is a derivative of the 1H-pyrazolo[3,4-c]pyridine scaffold. HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy. The inhibition of HPK1 is expected to enhance anti-tumor immune responses. These notes are intended to guide researchers in the preclinical assessment of similar compounds.

Compound Information

Compound: Compound 16 Scaffold: 1H-pyrazolo[3,4-c]pyridine derivative Mechanism of Action: ATP-competitive inhibitor of HPK1.[1] By inhibiting HPK1, Compound 16 prevents the phosphorylation of SLP76, a key step in the negative regulation of T-cell activation. This leads to enhanced T-cell receptor signaling and a more robust anti-tumor immune response.

Data Presentation

In Vitro Potency and Selectivity
ParameterValueNotes
HPK1 Binding Affinity (Ki) <1.0 nMDetermined by HTRF assay.
HPK1 Cellular Potency (IC50) 144 nMp-SLP76 human whole blood assay.
Kinome Selectivity HighExhibited encouraging selectivity across a panel of kinases.
In Vivo Pharmacokinetics in Cynomolgus Monkey
ParameterValueDosing
Half-life (t1/2) 6 hOral, 3 mg/kg
Oral Exposure (AUC) 9.8 µM·hOral, 3 mg/kg
Oral Bioavailability (F) 96%Oral, 3 mg/kg

Data sourced from Ye et al., 2022.[1][2]

Experimental Protocols

Pharmacokinetic Study in Cynomolgus Monkeys

Objective: To determine the pharmacokinetic profile of Compound 16 following oral administration in cynomolgus monkeys.

Materials:

  • Compound 16

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Cynomolgus monkeys (non-naïve, male)

  • Equipment for oral gavage

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Acclimatize male cynomolgus monkeys to the laboratory conditions for at least 7 days prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension of Compound 16 in the selected vehicle at the desired concentration for a 3 mg/kg dose.

  • Dosing: Administer a single oral dose of the Compound 16 formulation to the monkeys via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 1 mL) from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the plasma concentrations of Compound 16 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.

Visualizations

HPK1 Signaling Pathway and Inhibition by Compound 16

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation (e.g., IL-2 production) LAT_SLP76->T_Cell_Activation Activates pSLP76 p-SLP76 HPK1->pSLP76 Phosphorylates Degradation SLP76 Degradation pSLP76->Degradation Inhibition_Signal Inhibited Signal Inhibition_Signal->T_Cell_Activation Inhibits Compound16 Compound 16 (1H-pyrazolo[3,4-c]pyridine derivative) Compound16->HPK1 Inhibits

Caption: HPK1 Signaling Pathway and Inhibition by Compound 16.

General Experimental Workflow for In Vivo PK Studies

experimental_workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study acclimatization Animal Acclimatization formulation Dosing Formulation acclimatization->formulation dosing Oral Dosing (gavage) formulation->dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: General workflow for in vivo pharmacokinetic studies.

References

Application Notes and Protocols for Target Validation Studies Using 6-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[1] Its rigid bicyclic structure provides a valuable framework for designing molecules that can effectively target the ATP-binding pocket of various kinases. Notably, derivatives of the pyrazolo[4,3-c]pyridine core have been explored as inhibitors of key signaling proteins, including Extracellular Signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5] Dysregulation of the MAPK/ERK pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.

These application notes provide a comprehensive overview of the utility of this compound as a scaffold for generating targeted inhibitors and offer detailed protocols for the validation of their biological activity. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have shown significant biological effects. The following sections will focus on the application of these derivatives in target validation studies, particularly focusing on the inhibition of the ERK signaling pathway.

Data Presentation: In Vitro Activity of Pyrazolo[4,3-c]pyridine Derivatives

The following tables summarize representative quantitative data for hypothetical derivatives of this compound to illustrate their potential in target validation studies.

Table 1: Biochemical Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Kinase Assay Format
PYC-D1ERK115ADP-Glo
PYC-D1ERK28ADP-Glo
PYC-D2MEK1>1000Radiometric
PYC-D2p38α850ADP-Glo
ControlStaurosporine5ADP-Glo

Table 2: Cellular Activity

Compound IDCell LineProliferation IC50 (µM)Target Engagement (pERK Inhibition IC50, µM)
PYC-D1A3750.50.2
PYC-D1HCT1161.20.8
PYC-D2A375>50>25
ControlU01260.80.1

Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of RAS and a subsequent phosphorylation cascade involving RAF, MEK, and finally ERK. Once activated, ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibition TF Transcription Factors (e.g., c-Myc, ELK1) ERK_n->TF Phosphorylation Gene Gene Expression TF->Gene Regulation

MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to validate the biological activity of inhibitors derived from the this compound scaffold.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture Cell Culture (e.g., A375, HCT116) CompoundTreatment Compound Treatment CellCulture->CompoundTreatment CellViability Cell Viability Assay (e.g., MTT) CompoundTreatment->CellViability WesternBlot Western Blot Analysis (pERK/total ERK) CompoundTreatment->WesternBlot IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-1H-pyrazolo[4,3-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the 6-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold. This privileged heterocyclic system is a key component in a variety of biologically active molecules, notably as inhibitors of protein kinases and carbonic anhydrases, making it a valuable starting point for drug discovery campaigns in oncology, inflammation, and other therapeutic areas.

This document outlines detailed protocols for both biochemical and cell-based HTS assays targeting Extracellular Signal-Regulated Kinase (ERK) and Carbonic Anhydrase (CA). It also includes a framework for data presentation and visualizations of the relevant signaling pathways and experimental workflows to facilitate the identification and characterization of novel bioactive compounds.

Data Presentation: Inhibitory Activities of Pyrazolo[4,3-c]pyridine Derivatives

The following tables summarize the inhibitory activities of representative pyrazolo[4,3-c]pyridine derivatives against key therapeutic targets. This data, derived from focused structure-activity relationship (SAR) studies, is presented to illustrate the potential potency of compounds containing this scaffold, which may be identified through a primary high-throughput screen of a diverse library.

Table 1: Inhibitory Activity of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives against ERK2

Compound IDStructureERK2 IC50 (nM)Reference
1 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(1-phenylethyl)urea1.2[1]
2 1-(3-(tert-butyl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(p-tolyl)urea3.5[1]
3 1-(3-isopropyl-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-phenylurea8.0[1]

Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
4 35.44.828.34.5[2]
5 45.38.935.16.7[2]
Acetazolamide (Standard) 25012255.7[2]

Experimental Protocols

Application Note 1: Biochemical High-Throughput Screening for ERK2 Kinase Inhibitors

Objective: To identify compounds from a this compound library that inhibit the enzymatic activity of ERK2.

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by ERK2. A europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the proximity of the europium donor and the APC acceptor results in a FRET signal. Inhibitors of ERK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human ERK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-KRELVEPLTPSGEAPNQALLR)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen® Eu-anti-phospho-peptide antibody

  • Streptavidin-APC

  • TR-FRET dilution buffer

  • This compound compound library (dissolved in DMSO)

  • Low-volume 384-well white assay plates

  • Plate reader capable of time-resolved fluorescence detection

Protocol:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Include appropriate controls: DMSO for 0% inhibition and a known ERK2 inhibitor (e.g., Ulixertinib) for 100% inhibition.

  • Enzyme and Substrate Addition: Prepare a solution of ERK2 and biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for ERK2.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a pre-mixed solution of Eu-anti-phospho-peptide antibody and Streptavidin-APC in TR-FRET dilution buffer to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound relative to the controls.

Application Note 2: Cell-Based High-Throughput Screening for Inhibitors of the ERK Signaling Pathway

Objective: To identify compounds from a this compound library that inhibit the phosphorylation of ERK in a cellular context.

Principle: This protocol utilizes an in-cell Western assay to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells stimulated with a growth factor (e.g., EGF). Cells are seeded in microplates, treated with library compounds, and then stimulated to activate the ERK pathway. After fixation and permeabilization, the cells are incubated with primary antibodies specific for p-ERK and total ERK. Fluorescently labeled secondary antibodies are used for detection, and the signal is quantified using an imaging system.

Materials:

  • Human cancer cell line known to have an active ERK pathway (e.g., A375, HeLa)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • This compound compound library (dissolved in DMSO)

  • 384-well black, clear-bottom cell culture plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of the assay and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Compound Addition: Add the library compounds to the desired final concentration.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Stimulation: Add EGF to a final concentration known to induce robust ERK phosphorylation (e.g., 100 ng/mL) and incubate for 10-15 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium and add a formaldehyde-based fixation solution. After incubation, wash the cells and add a permeabilization solution (e.g., PBS with 0.1% Triton X-100).

  • Blocking: Wash the cells and add blocking buffer for 90 minutes at room temperature.

  • Primary Antibody Incubation: Add a cocktail of the primary antibodies against p-ERK and total ERK in blocking buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and add a cocktail of the fluorescently labeled secondary antibodies in blocking buffer. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells, ensure they are dry, and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the p-ERK signal to the total ERK signal. Calculate the percent inhibition relative to stimulated and unstimulated controls.

Application Note 3: Biochemical High-Throughput Screening for Carbonic Anhydrase Inhibitors

Objective: To identify compounds from a this compound library that inhibit the enzymatic activity of human Carbonic Anhydrase II (hCA II).

Principle: This is a colorimetric assay that measures the esterase activity of hCA II. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow product that absorbs light at 400 nm. Inhibitors of hCA II will decrease the rate of this reaction.

Materials:

  • Recombinant human Carbonic Anhydrase II

  • p-Nitrophenyl acetate (pNPA)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • This compound compound library (dissolved in DMSO)

  • 384-well clear, flat-bottom assay plates

  • Spectrophotometric plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. Include DMSO (0% inhibition) and Acetazolamide (a known CA inhibitor, for 100% inhibition) as controls.

  • Enzyme Addition: Add 20 µL of hCA II solution in assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a fresh solution of pNPA in assay buffer. Add 20 µL of the pNPA solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic plate reader.

  • Data Analysis: Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)).

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Reagent_Addition Reagent Addition (Enzyme, Substrate, ATP) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Raw Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Processing->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

ERK/MAPK Signaling Pathway

ERK_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibits

Caption: Simplified ERK/MAPK Signaling Pathway and Point of Inhibition.

Carbonic Anhydrase Mechanism of Action and Inhibition

CA_Mechanism Enzyme_Active_Site Zn²⁺ His His His H₂O Enzyme_Hydroxide Zn²⁺ His His His OH⁻ Enzyme_Active_Site->Enzyme_Hydroxide -H⁺ Bicarbonate_Complex Zn²⁺ His His His HCO₃⁻ Enzyme_Hydroxide->Bicarbonate_Complex +CO₂ CO2_Binding {CO₂ Enters Active Site} Bicarbonate_Complex->Enzyme_Active_Site +H₂O, -HCO₃⁻ Product_Release {HCO₃⁻ Released H₂O Binds} Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Inhibitor Inhibitor->Enzyme_Active_Site:z Binds to Zn²⁺

Caption: Catalytic Cycle of Carbonic Anhydrase and Inhibition.

References

Application Notes & Protocols for the Quantitative Analysis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The following methods are based on established analytical techniques for structurally similar molecules, including chloro-substituted pyridines and pyrazole derivatives, and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a fused heterocyclic compound. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for the quantification of this compound in complex matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is also presented as a viable alternative for routine analysis and purity assessments.

Analytical Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method is proposed for the quantification of this compound due to its superior sensitivity and specificity, which are essential for analyzing low-concentration samples and complex mixtures.

Experimental Protocol: LC-MS/MS Quantification

This protocol details the steps for sample preparation, instrument setup, and analysis.

1. Sample Preparation (from a solid formulation, e.g., tablets)

  • 1.1. Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • 1.2. Sample Extraction:

    • Accurately weigh and grind a representative number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Add a known volume of methanol to the powder and vortex for 5 minutes to extract the analyte.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with a 50:50 mixture of methanol and water to a concentration within the calibration curve range.

2. LC-MS/MS Instrumentation and Conditions

  • 2.1. Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • 2.2. Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ (m/z 154.0).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Hypothetical transitions could be m/z 154.0 -> 118.0 and m/z 154.0 -> 91.0.

    • Collision Energy (CE): To be optimized for each transition.

    • Dwell Time: 100 ms.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected quantitative performance parameters for the proposed LC-MS/MS method. These values are based on typical performance for the analysis of similar chlorinated heterocyclic compounds and would need to be confirmed during method validation.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)< 0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Analytical Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For routine analysis and purity assessment where high sensitivity is not a prerequisite, an RP-HPLC method with UV detection can be employed.

Experimental Protocol: RP-HPLC Quantification

1. Sample Preparation

  • Follow the same sample preparation procedure as outlined in the LC-MS/MS method (Section 1), preparing standard and sample solutions in the µg/mL concentration range.

2. HPLC Instrumentation and Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined by UV scan of a standard solution (typically between 254 nm and 280 nm for such structures).

3. Data Analysis

  • Similar to the LC-MS/MS method, construct a calibration curve and perform linear regression to quantify the analyte in the samples.

Quantitative Data Summary (RP-HPLC)

The expected performance parameters for the RP-HPLC method are summarized below.

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)< 0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Start: Solid Formulation weigh Weigh and Grind Tablets start->weigh extract Extract with Methanol weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for Analysis filter->dilute lcms LC-MS/MS Analysis dilute->lcms High Sensitivity hplc RP-HPLC Analysis dilute->hplc Routine Analysis calibration Generate Calibration Curve lcms->calibration hplc->calibration quantify Quantify Analyte calibration->quantify report Final Report quantify->report

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response inhibitor This compound inhibitor->receptor Inhibition

6-Chloro-1H-pyrazolo[4,3-c]pyridine: A Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and chemical biology. While not typically employed as a chemical probe in its own right, its rigid bicyclic structure and the reactivity of the chlorine atom at the 6-position make it an ideal starting material for the synthesis of potent and selective inhibitors for various biological targets. This document provides an overview of its application as a synthetic precursor for developing chemical probes, focusing on two key target classes: Extracellular Signal-Regulated Kinase (ERK) and Carbonic Anhydrases (CAs). Detailed protocols for the synthesis and evaluation of derivative probes are provided to facilitate their use in research and drug discovery.

I. Application as a Scaffold for ERK Inhibitors

The this compound core has been successfully utilized to generate potent inhibitors of ERK1 and ERK2, crucial kinases in the MAPK/ERK signaling pathway.[1] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in a large percentage of human cancers.[1]

A. Quantitative Data for a Representative ERK Inhibitor

Derivatives of this compound, specifically 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, have been identified as a promising series of ERK inhibitors.[1] While specific IC50 values for "Compound 21," a lead compound from this series, are not publicly available in the primary literature abstracts, it has been described as a highly potent and selective ERK inhibitor that demonstrated significant tumor regression in a BRAF(V600E) xenograft model.[1]

Table 1: Biological Activity of a Representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK Inhibitor

Compound IDTargetAssayActivityReference
Compound 21 ERK1/2Biochemical/Cell-basedPotent Inhibition (Specific IC50 not disclosed)[1]
B. Signaling Pathway Diagram

The ERK/MAPK pathway is a critical signaling cascade in cellular regulation. The diagram below illustrates the central role of ERK and the point of intervention for probes derived from this compound.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Probe Pyrazolo[4,3-c]pyridine -based Probe Probe->ERK

Caption: The ERK/MAPK signaling cascade and the inhibitory action of pyrazolo[4,3-c]pyridine-based probes.

II. Application as a Scaffold for Carbonic Anhydrase Inhibitors

The this compound scaffold has also been used to synthesize sulfonamide derivatives that act as potent inhibitors of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, contributing to the acidic tumor microenvironment.[2]

A. Quantitative Data for Representative Carbonic Anhydrase Inhibitors

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA isoforms. The data for a representative potent compound, 1f , is summarized below.[2][3]

Table 2: Inhibition Constants (Kᵢ) of Representative Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1f 58.86.6907.571.9[2][3]
Acetazolamide (AAZ) 25012.125.85.7[3]

Note: Lower Kᵢ values indicate higher inhibitory potency.

III. Experimental Protocols

A. Synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives (General Protocol)

This protocol describes a general method for the synthesis of ERK inhibitor probes from this compound.

Synthesis_ERK_Inhibitor start This compound step1 Buchwald-Hartwig Amination start->step1 intermediate 6-Amino-1H-pyrazolo[4,3-c]pyridine intermediate step1->intermediate step2 Urea Formation intermediate->step2 product 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative step2->product

Caption: General synthetic workflow for 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibitors.

Materials:

  • This compound

  • Appropriate primary amine (for the urea substituent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Triphosgene or a corresponding isocyanate

  • Tertiary amine base (e.g., Triethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Amination:

    • To a solution of this compound in an anhydrous solvent, add the primary amine, palladium catalyst, ligand, and base.

    • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an appropriate solvent, and filter through celite.

    • Purify the resulting 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate by column chromatography.

  • Urea Formation:

    • Dissolve the 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath and add the tertiary amine base.

    • Slowly add a solution of triphosgene or the corresponding isocyanate in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction, extract the product, and purify by column chromatography to yield the final urea derivative.

B. Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides (General Protocol)

This protocol outlines a general method for synthesizing carbonic anhydrase inhibitor probes.[2]

Materials:

  • Dimethyl acetonedicarboxylate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Amine containing a sulfonamide fragment

  • Methanol

  • Triethylamine (if the amine is a hydrochloride salt)

Procedure:

  • Synthesis of the Dienamine Intermediate:

    • Synthesize the dienamine precursor from dimethyl acetonedicarboxylate following established literature procedures.[2]

  • Condensation to form the Pyrazolo[4,3-c]pyridine Core:

    • A mixture of the dienamine intermediate and the corresponding amine containing the sulfonamide fragment is refluxed in methanol. If the amine is a hydrochloride salt, triethylamine is added.[2]

    • The reaction is typically complete within 1 hour.[2]

    • After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

C. TR-FRET Kinase Assay for ERK Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure ERK1/2 phosphorylation.[3][4]

TR_FRET_Workflow start Seed cells in -well plate step1 Treat cells with -based inhibitors start->step1 step2 Stimulate with (e.g., EGF) step1->step2 step3 Lyse cells step2->step3 step4 Add TR-FRET detection reagents step3->step4 end Read TR-FRET signal on -compatible plate reader step4->end

Caption: Experimental workflow for a TR-FRET based ERK1/2 phosphorylation assay.

Materials:

  • Cells expressing ERK1/2 (e.g., HeLa or A375)

  • Cell culture medium and supplements

  • Pyrazolo[4,3-c]pyridine-based inhibitors

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • TR-FRET assay kit for phospho-ERK1/2 (containing lysis buffer, donor- and acceptor-labeled antibodies)

  • White microplate (e.g., 384-well)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating: Seed cells in a microplate at a predetermined density and incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the pyrazolo[4,3-c]pyridine-based inhibitor or vehicle control and incubate for a specified time (e.g., 1-2 hours).

  • Stimulation: Add a stimulant such as EGF at its EC₈₀ concentration to all wells (except for the negative control) and incubate for a short period (e.g., 10 minutes) at room temperature.[4]

  • Cell Lysis: Aspirate the medium and add the supplemented lysis buffer provided in the kit. Incubate with shaking to ensure complete lysis.[4]

  • Detection: Transfer the cell lysate to a white assay plate. Add the TR-FRET antibody detection mix (containing Europium-labeled total ERK antibody and a far-red-labeled phospho-ERK antibody).[4]

  • Incubation and Measurement: Incubate the plate at room temperature for the recommended time (e.g., 4 hours) to allow for antibody binding.[4] Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

D. Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This protocol measures the inhibition of the CO₂ hydration activity of CAs.[2][5]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms

  • Pyrazolo[4,3-c]pyridine sulfonamide inhibitors

  • Assay Buffer (e.g., 20 mM Tris, pH 8.3, containing a pH indicator like phenol red)[6]

  • CO₂-saturated water (substrate)

Procedure:

  • Reagent Preparation: Prepare solutions of the purified CA enzyme and the inhibitor in the assay buffer. Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.[6]

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period to allow for binding.

  • Stopped-Flow Measurement:

    • In the stopped-flow instrument, one syringe is filled with the enzyme (or enzyme-inhibitor mixture) and the other with the CO₂-saturated water.[5]

    • Rapidly mix the two solutions to initiate the reaction. The CA-catalyzed hydration of CO₂ will release protons, causing a pH change that is monitored by the change in absorbance of the pH indicator.

    • Record the absorbance change over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration by comparing the inhibited rates to the uninhibited rate.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Conclusion

This compound serves as a pivotal building block for the development of sophisticated chemical probes. Its utility in constructing potent and selective inhibitors for clinically relevant targets like ERK and carbonic anhydrases highlights its importance in drug discovery and chemical biology. The protocols and data presented herein provide a framework for researchers to synthesize, characterize, and utilize these valuable molecular tools to investigate complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1H-pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, providing targeted solutions to enhance your experimental outcomes.

Q1: My overall yield for this compound is consistently low. What are the most critical steps to scrutinize?

A: Low overall yield is a frequent challenge and can originate from several stages of the synthesis. The primary areas to investigate are the initial cyclization to form the pyrazolopyridine core and the final chlorination step. Inefficient reactions or the formation of side products in these stages are the most common culprits.[1]

To troubleshoot, consider the following:

  • Purity of Starting Materials: Ensure high purity of the initial pyridine derivative. Impurities can interfere with catalyst activity and lead to unwanted side reactions.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates and the final product. This helps in determining the optimal reaction time and preventing product degradation from prolonged reaction times.[1]

  • Inert Atmosphere: Ensure all reactions, especially those involving organometallic reagents or catalysts, are carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and moisture-related side reactions.

Q2: I am observing the formation of a regioisomer, likely the pyrazolo[3,4-b]pyridine derivative, which is complicating purification and reducing my yield. How can I improve regioselectivity?

A: The formation of regioisomers is a known challenge in the synthesis of fused pyrazolopyridine systems.[3] The selectivity is often influenced by the reaction conditions and the nature of the substituents on the pyridine ring.

Strategies to enhance regioselectivity include:

  • Solvent and Temperature Optimization: The choice of solvent can influence the reaction pathway.[1] A solvent screen is recommended to find conditions that favor the desired isomer. Similarly, optimizing the reaction temperature can help control the kinetic versus thermodynamic product distribution.

  • Catalyst Selection: For cyclization reactions, the type of catalyst (acidic, basic, or metal-based) can significantly impact which nitrogen atom participates in the ring closure.[1] It is advisable to consult literature for precedents with similar substrates.

  • Protecting Groups: In some cases, strategically using protecting groups on one of the nitrogen atoms of a precursor can direct the cyclization to form the desired isomer.

Q3: The chlorination of the 1H-pyrazolo[4,3-c]pyridin-6-ol precursor is inefficient. What conditions can improve this transformation?

A: Inefficient chlorination can be due to the stability of the hydroxyl group or degradation of the heterocyclic ring under harsh conditions.

Recommendations for improving the chlorination step:

  • Choice of Chlorinating Agent: While phosphorus oxychloride (POCl₃) is commonly used, other reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) can be effective alternatives. The choice depends on the specific substrate and its sensitivity.

  • Reaction Temperature: High temperatures can sometimes lead to decomposition. It is crucial to carefully control the temperature and monitor the reaction's progress to avoid byproduct formation.

  • Use of Additives: In some cases, adding a base like pyridine or triethylamine can facilitate the reaction and neutralize acidic byproducts that might cause degradation.

Q4: Purification of the final product by column chromatography is difficult, and I am experiencing significant product loss. Are there alternative purification methods?

A: The polar nature of pyrazolopyridines can make them challenging to purify via standard silica gel chromatography.

Alternative purification strategies:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can offer better separation than normal-phase silica gel.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring allow for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the pH can be adjusted with a base to precipitate or re-extract the purified product.

Data on Synthesis Yields

The following table summarizes reported yields for key steps in the synthesis of halo-substituted pyrazolo[4,3-c]pyridines, providing a benchmark for comparison.

StepStarting MaterialReagents/ConditionsProductReported Yield (%)Reference
Cyclization/Acetylation 6-chloro-4-methylpyridin-3-amineNaNO₂, Ac₂O, DCE, rt → 90 °C1'-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-oneExcellent (not quantified)[4]
Deacetylation 1'-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-oneNaOMe, MeOH, rt5-Chloro-1H-pyrazolo[3,4-c]pyridine95%[4]
Buchwald-Hartwig Amination 5-bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridineMorpholine, Pd catalyst system4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine(Not specified for this exact product, but this is a general procedure)[4]
Regioisomeric Cyclization 3-Acylpyridine N-oxide tosylhydrazonesTsCl, Pyridine, CH₂Cl₂Mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c] pyridines82% (pyrazolo[3,4-b]) and 12% (pyrazolo[4,3-c])[3]

Key Experimental Protocols

Below are detailed methodologies for crucial steps in the synthesis of halo-substituted pyrazolo[4,3-c]pyridines.

Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[4]

This two-step procedure starts from a substituted aminopyridine.

Step A: Acetyl-group assisted Cyclization

  • Dissolve 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloroethane (DCE).

  • Add acetic anhydride (Ac₂O, 10.0 eq.).

  • Add sodium nitrite (NaNO₂) portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C for 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture and concentrate under reduced pressure to obtain the crude intermediate, 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-one, which can often be used without further purification.

Step B: Deacetylation

  • Dissolve the crude acetylated intermediate from Step A in methanol (MeOH).

  • Add sodium methoxide (NaOMe, 0.25 eq.) to the solution.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by washing with water and drying to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Visual Guides and Workflows

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental planning.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_purification Purification cluster_end Final Product Start High-Purity Aminopyridine Derivative Cyclization Step 1: Cyclization (e.g., NaNO2, Ac2O) Start->Cyclization Key Reaction Chlorination Alternative Step 2: Chlorination of Hydroxy Precursor (e.g., POCl3) Start->Chlorination If starting from hydroxy-pyrazolopyridine Deacetylation Step 2: Deacetylation (e.g., NaOMe, MeOH) Cyclization->Deacetylation Excellent Yield Reported [2] Purify Purification (Recrystallization or Chromatography) Deacetylation->Purify Chlorination->Purify End This compound Purify->End

Caption: General synthesis workflow for this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Overall Yield Cause1 Impure Starting Materials [12] LowYield->Cause1 Cause2 Regioisomer Formation [5] LowYield->Cause2 Cause3 Inefficient Chlorination LowYield->Cause3 Cause4 Product Degradation LowYield->Cause4 Sol1 Verify Purity (NMR, LC-MS) Cause1->Sol1 Sol2 Optimize Catalyst & Solvent [1] Cause2->Sol2 Sol3 Screen Chlorinating Agents Cause3->Sol3 Sol4 Monitor Reaction (TLC) & Control Temperature [1] Cause4->Sol4

Caption: Troubleshooting logic for addressing low synthesis yield.

References

6-Chloro-1H-pyrazolo[4,3-c]pyridine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Chloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound that often serves as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment.[1] Like many small molecule kinase inhibitors, it possesses a chemical structure that can lead to poor aqueous solubility. This is a significant concern because low solubility can negatively impact bioavailability, limit formulation options, and hinder the accuracy and reproducibility of in vitro and in vivo experiments.

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice due to its strong solvating power for many organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically below 0.5% v/v) to not affect the biological system.

Q3: Are there alternative solvents to DMSO for preparing a stock solution?

A3: While DMSO is the recommended starting solvent, other water-miscible organic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can also be considered. The choice of solvent will depend on the specific experimental requirements and the downstream application. It is advisable to perform small-scale solubility tests in a few different solvents to determine the most suitable one for your compound.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly enhance solubility. Pyrazolopyridine derivatives can have basic properties. Lowering the pH of the buffer (making it more acidic) can protonate the molecule, increasing its polarity and, consequently, its aqueous solubility. It is recommended to determine the pKa of your compound to inform the optimal pH for solubilization.

Q5: What are some other common techniques to improve the solubility of poorly soluble compounds like this?

A5: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[2][3] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4]

  • Use of surfactants: These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.[3]

  • Salt formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in aqueous buffer. The compound has very low intrinsic aqueous solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10 mM in 100% DMSO). 2. From the stock, make serial dilutions into your aqueous buffer, ensuring the final organic solvent concentration is minimal (e.g., <0.5%).
Precipitation occurs upon dilution of the stock solution. The final concentration of the compound in the aqueous buffer exceeds its solubility limit.1. Lower the final working concentration of the compound. 2. Increase the percentage of co-solvent in the final solution (if experimentally permissible). 3. Investigate the use of solubilizing excipients such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins.
Inconsistent experimental results. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Briefly sonicate or vortex solutions before adding them to the experimental system to ensure homogeneity. 3. Filter sterilize stock solutions through a 0.22 µm filter compatible with the organic solvent to remove any undissolved microparticles.
Cell toxicity or off-target effects observed. The concentration of the organic solvent (e.g., DMSO) is too high in the final assay.1. Ensure the final concentration of the organic solvent is below the tolerance level of your biological system (typically <0.5% for most cell lines). 2. Include a vehicle control (buffer with the same concentration of organic solvent but without the compound) in your experiments to account for any solvent-induced effects.

Quantitative Solubility Data

Solvent Expected Solubility Molar Concentration (Estimated) Notes
WaterPoorly Soluble / Insoluble< 0.1 mg/mLDo not use aqueous buffers to prepare primary stock solutions.
Phosphate-Buffered Saline (PBS) pH 7.4Poorly Soluble / Insoluble< 0.1 mg/mLSimilar to water, not suitable for initial stock preparation.
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mg/mL (≥ 65 mM)The recommended solvent for preparing high-concentration primary stock solutions.
Ethanol (100%)Sparingly Soluble~1-5 mg/mL (~6.5-32.5 mM)Can be used as a co-solvent, but precipitation risk is higher upon aqueous dilution.
N,N-Dimethylformamide (DMF)Soluble≥ 10 mg/mL (≥ 65 mM)An alternative to DMSO for stock solution preparation.

Note: The above values are estimates. It is highly recommended that researchers empirically determine the solubility of this compound in their specific solvent and buffer systems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 153.57 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Tare Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh out 1.54 mg of this compound powder into the tared vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Ensure the compound is heat-stable before applying heat.

  • Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol describes how to use a co-solvent to improve the solubility of a hydrophobic compound in an aqueous buffer.

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in 10% DMSO/90% ethanol.

  • Final Dilution in Aqueous Buffer: Add the intermediate dilution to your final aqueous buffer to achieve the desired working concentration. For instance, a 1:100 dilution of the 1 mM intermediate solution into the aqueous buffer will result in a final concentration of 10 µM with 0.1% DMSO and 0.9% ethanol.

Visualizations

Experimental Workflow for Solubilization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution (Optional, e.g., with co-solvent) thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Buffer thaw->final_dilution intermediate_dilution->final_dilution use_in_assay Use in Experiment final_dilution->use_in_assay precipitation Precipitation? final_dilution->precipitation adjust_concentration Lower Final Concentration precipitation->adjust_concentration use_excipients Add Solubilizers (e.g., Surfactants) precipitation->use_excipients

Caption: A general workflow for preparing and troubleshooting solutions of this compound.

Relevant Signaling Pathways

Derivatives of this compound are often investigated as kinase inhibitors. Below are simplified diagrams of common signaling pathways that are targets for such inhibitors.

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

PI3K_Akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Cell_Functions Cell Growth, Survival, Proliferation AKT->Cell_Functions mTOR->Cell_Functions GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

JAK_STAT_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (e.g., Inflammation, Immunity) STAT_dimer->Gene_Expression Translocates Cytokine Cytokine Cytokine->Receptor Binds

Caption: Overview of the JAK-STAT signaling pathway, crucial for immune responses.

References

Technical Support Center: Purification of 6-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives. The following sections detail common issues and their resolutions, experimental protocols, and data presentation to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. Depending on the synthetic route, these may include isomeric pyrazolopyridines, N-oxides, or products of incomplete chlorination. The specific impurities will be highly dependent on the synthetic methodology employed.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most effective purification techniques are typically column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature of the impurities and the physical state of the product. For closely related isomers, preparative HPLC may be necessary.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a final recrystallization. However, it is important to use charcoal judiciously as it can also adsorb the desired product, leading to a decrease in yield.

Q4: My purified this compound derivative appears to be unstable. What are the best practices for storage?

A4: Many heterocyclic compounds can be sensitive to light, air, and temperature. It is recommended to store purified this compound derivatives in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
Compound "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. The solution is supersaturated.Use a lower-boiling point solvent. Allow the solution to cool more slowly. Add a small amount of the hot solvent to the oiled-out mixture to try and induce crystallization.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified crystals. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper during hot filtration.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity. Co-elution of closely related compounds.Optimize the mobile phase. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A shallow gradient of the polar solvent can improve separation. Consider using a different stationary phase, such as alumina.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. For basic compounds that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution.
Streaking or tailing of the compound band. The compound is sparingly soluble in the mobile phase. The column is overloaded. Interaction with the stationary phase.Choose a mobile phase in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. Add a modifier to the eluent as described above.
Cracks appear in the silica gel bed. The column was not packed properly. The solvent polarity was changed too drastically.Ensure the silica gel is packed as a uniform slurry. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis of the crude mixture, select a suitable mobile phase that provides good separation of the target compound from impurities (a target Rf value of 0.2-0.4 is often ideal). Silica gel is a common stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment Data

The purity of the final this compound derivative should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose.

Table 1: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a generic method and may require optimization for specific derivatives.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common purification challenges.

Purification_Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Complex Mixture analyze_purity Analyze Purity (TLC, HPLC, NMR) recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity >95% troubleshoot_recrystallization Troubleshoot Recrystallization analyze_purity->troubleshoot_recrystallization Purity <95% (from Recrystallization) troubleshoot_chromatography Troubleshoot Chromatography analyze_purity->troubleshoot_chromatography Purity <95% (from Chromatography) troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: General workflow for the purification of this compound derivatives.

Recrystallization_Troubleshooting_Logic start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product solution_oiling Change Solvent Slow Cooling oiling_out->solution_oiling solution_no_crystals Concentrate Solution Induce Crystallization no_crystals->solution_no_crystals solution_low_yield Minimize Solvent Ensure Cold Filtration low_yield->solution_low_yield solution_colored Use Activated Charcoal colored_product->solution_colored

Technical Support Center: Stability of 6-Chloro-1H-pyrazolo[4,3-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Chloro-1H-pyrazolo[4,3-c]pyridine in solution?

A1: As a heterocyclic aromatic compound, the main stability concerns for this compound in solution include susceptibility to hydrolysis, oxidation, and photodegradation. The stability is highly dependent on the pH, solvent composition, temperature, and exposure to light and oxygen.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of pyridine derivatives is often pH-dependent.[2] The pyrazolo[4,3-c]pyridine ring system contains nitrogen atoms that can be protonated under acidic conditions, which may alter the electron distribution in the aromatic system and potentially influence its susceptibility to nucleophilic attack or other degradation pathways.[3] Conversely, highly basic conditions could also promote degradation. It is advisable to determine the optimal pH range for stability through experimental studies.

Q3: Is this compound sensitive to light?

A3: Many pyridine-containing compounds are susceptible to photodegradation.[1][2] It is best practice to protect solutions of this compound from light, especially UV light, to prevent potential photolytic degradation.[1] Amber vials or lab spaces with minimal UV light exposure are recommended.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific pathways are unconfirmed, potential degradation routes for substituted pyridines include:

  • Hydrolysis: The chloro substituent may be susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group. This reaction is often influenced by pH and temperature.

  • Oxidation: The pyridine ring can be oxidized, particularly at the nitrogen atom to form an N-oxide.[3] The presence of oxidizing agents or exposure to atmospheric oxygen can facilitate this process.[1]

  • Ring Cleavage: Under more strenuous conditions, such as strong oxidation or microbial action, the aromatic ring system can be cleaved.[4] Microbial degradation of pyridines often begins with hydroxylation followed by ring fission.[5][6]

Q5: How should I prepare and store stock solutions of this compound?

A5: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO, DMF, or ethanol). It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting containers. For aqueous experimental solutions, it is advisable to use buffered systems and to prepare them fresh whenever possible.

Troubleshooting Guide

Problem Possible Causes Solutions
Inconsistent experimental results or loss of compound activity over time. 1. Solution Instability: The compound may be degrading under your experimental conditions (pH, temperature, buffer components).[2] 2. Photodegradation: Exposure to ambient or UV light during experiments.[1] 3. Oxidation: Presence of dissolved oxygen or oxidizing contaminants in the solvent.[1]1. Perform a stability study under your specific experimental conditions (see protocol below). Consider using a buffered solution at a neutral or slightly acidic pH. 2. Protect your samples from light using amber vials or by covering them with aluminum foil. 3. Use degassed solvents. If the compound is particularly sensitive, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Degradation Products: New peaks may represent degradation products forming over time.[7] 2. Contamination: Contaminants from solvents, glassware, or other reagents.1. Analyze samples at different time points to monitor the growth of these peaks, which is indicative of degradation.[7] Attempt to identify these new peaks using mass spectrometry. 2. Run a blank (solvent only) to identify any background contamination. Ensure high-purity solvents and clean glassware.
Poor solubility in aqueous buffers. 1. Intrinsic Properties: The planar, aromatic structure can lead to low aqueous solubility.[2] 2. Incorrect pH: The compound's solubility may be pH-dependent.1. Use a co-solvent such as DMSO or ethanol (ensure the final concentration does not affect your experiment). 2. Adjust the pH of the buffer. Solubility may increase in slightly acidic conditions due to the formation of a more soluble salt.[2]

Factors Influencing Stability of this compound

FactorGeneral Impact on StabilityRecommendations for this compound
pH Can catalyze hydrolytic or other degradation pathways. Stability is often optimal within a specific pH range.[2]Determine the optimal pH experimentally. Start with neutral to slightly acidic buffers (pH 6-7.4). Avoid strongly acidic or basic conditions.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.[1]Store stock solutions at ≤ -20°C. Conduct experiments at the lowest practical temperature. Avoid repeated freeze-thaw cycles.
Light UV and sometimes visible light can provide the energy for photolytic degradation.[1]Protect solutions from light at all times using amber glassware or by wrapping containers in foil.
Oxygen/Oxidants Can lead to oxidative degradation, such as N-oxidation of the pyridine ring.[1]Use high-purity, degassed solvents. For long-term storage or sensitive experiments, consider working under an inert atmosphere.
Solvent Protic solvents (like water or methanol) can participate in solvolysis reactions. The polarity of the solvent can also influence reaction rates.For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For aqueous media, be aware of potential hydrolysis.

Experimental Protocols

Protocol: Assessing the Solution Stability of this compound using HPLC

This protocol outlines a general procedure for a time-course stability study. It should be adapted based on the specific experimental conditions and available analytical equipment.

1. Objective: To determine the stability of this compound in a specific solvent or buffer system over time and under various conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO for stock)

  • Experimental buffer/solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber and clear HPLC vials

  • Incubators or water baths set to desired temperatures

3. Method Development (Preliminary Step):

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[8]

  • This involves screening different mobile phases, columns, and gradient conditions.[9]

  • Forced degradation studies (exposing the compound to harsh conditions like 1N HCl, 1N NaOH, 3% H₂O₂) can be used to generate degradation products and ensure the method can resolve them from the parent peak.[7][10]

4. Experimental Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).

  • Test Solution Preparation: Dilute the stock solution into the experimental buffer or solvent to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Sample Aliquoting and Storage:

    • Aliquot the test solution into separate, labeled HPLC vials for each time point and condition.

    • Condition 1 (Control): Store a set of vials at -20°C or -80°C, protected from light.

    • Condition 2 (Test Temperature): Store a set of vials at the desired experimental temperature (e.g., 25°C or 37°C), protected from light.

    • Condition 3 (Light Exposure): Store a set of vials at the experimental temperature in clear vials exposed to ambient lab light.

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours). The initial (t=0) sample should be analyzed immediately after preparation.

  • Sample Analysis:

    • At each time point, remove the corresponding vials from their storage conditions.

    • Immediately analyze the samples by the validated HPLC method.

    • Record the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • Plot the % Remaining versus time for each condition.

  • From this data, you can determine the degradation rate and half-life (t½) of the compound under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation / Storage cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Test Solution (Buffer/Media) prep_stock->prep_test aliquot Aliquot into Vials for Each Time Point/Condition prep_test->aliquot cond1 Condition 1: Control (e.g., -20°C, Dark) aliquot->cond1 cond2 Condition 2: Test Temp (e.g., 37°C, Dark) aliquot->cond2 cond3 Condition 3: Test Temp + Light aliquot->cond3 t0 Time = 0 hr aliquot->t0 Immediate Analysis t_n Time = t_n cond1->t_n Pull samples at each time point cond2->t_n cond3->t_n hplc HPLC Analysis t0->hplc t_n->hplc data Data Processing: (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of a compound in solution.

degradation_pathway cluster_pathways Hypothetical Degradation Pathways parent This compound hydrolysis Hydrolysis (+H2O, -HCl) parent->hydrolysis pH, Temp oxidation Oxidation ([O]) parent->oxidation O2, Light product_hydroxy 6-Hydroxy-1H-pyrazolo[4,3-c]pyridine hydrolysis->product_hydroxy product_n_oxide Pyrazolo[4,3-c]pyridine-N-oxide derivative oxidation->product_n_oxide product_ring_cleavage Ring Cleavage Products product_hydroxy->product_ring_cleavage Further Degradation product_n_oxide->product_ring_cleavage Further Degradation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance with 6-Chloro-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 6-Chloro-1H-pyrazolo[4,3-c]pyridine analogs, a potent class of ERK1/2 inhibitors. This guide will help address common issues encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action of this compound analogs?

A1: The primary molecular target of this class of compounds is the Extracellular signal-regulated kinase (ERK), specifically ERK1 and ERK2. These analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of ERK and preventing the phosphorylation of its downstream substrates. This effectively blocks the propagation of the MAPK/ERK signaling cascade, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[1][2]

Q2: In which cancer types are these analogs expected to be most effective?

A2: These analogs are expected to be most effective in cancers with a hyperactivated RAS-RAF-MEK-ERK signaling pathway. This includes tumors harboring BRAF mutations (e.g., BRAF V600E in melanoma) or RAS mutations (e.g., in colorectal and pancreatic cancers). They are also being investigated to overcome acquired resistance to upstream inhibitors like BRAF and MEK inhibitors, where the ERK pathway is often reactivated.[1][2]

Q3: What are the most common mechanisms of acquired resistance to ERK inhibitors like the this compound analogs?

A3: Acquired resistance to ERK inhibitors can arise through several mechanisms, broadly categorized as:

  • On-target alterations: This primarily involves the acquisition of mutations in the ERK kinase domain that reduce the binding affinity of the inhibitor.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the ERK pathway for survival and proliferation.

Q4: How can I confirm that my cell line has developed resistance to a this compound analog?

A4: Resistance can be confirmed by a significant increase (typically >2-fold) in the half-maximal inhibitory concentration (IC50) value in your treated cell line compared to the parental, sensitive cell line. This is determined by performing a dose-response cell viability assay.

Troubleshooting Guides

Problem 1: Increased IC50 of the this compound analog in the treated cell line.

This guide provides a systematic approach to understanding and overcoming acquired resistance.

1.1. Confirm Resistance and Characterize the Resistant Phenotype

  • Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).

  • Purpose: To quantitatively determine the shift in IC50 for the inhibitor in the resistant cell line compared to the parental line.

  • Troubleshooting:

    • Inconsistent results: Ensure accurate cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding drugs to minimize variability.

    • High background: Wash cells with PBS before adding the viability reagent to remove any interfering substances from the medium.

1.2. Investigate On-Target Resistance Mechanisms

  • Experiment 1: Sequencing of ERK1 (MAPK3) and ERK2 (MAPK1) genes.

  • Purpose: To identify point mutations in the kinase domain of ERK1/2 that may interfere with inhibitor binding. A common mutation conferring resistance to some ERK inhibitors is G186D in ERK1.

  • Troubleshooting:

    • Low-quality sequencing data: Ensure high-purity genomic DNA extraction from the resistant cell clones.

  • Experiment 2: Western Blot for total ERK1/2 expression.

  • Purpose: To determine if the target protein is overexpressed due to gene amplification.

  • Troubleshooting:

    • Weak Western blot signal: Optimize antibody concentration and incubation times. Use a positive control to ensure the antibody is working.

1.3. Investigate Bypass Pathway Activation

  • Experiment 1: Phospho-Receptor Tyrosine Kinase (RTK) Array.

  • Purpose: To screen for the activation of multiple RTKs simultaneously, which could indicate the activation of a bypass signaling pathway (e.g., EGFR, HER2, MET).

  • Troubleshooting:

    • High background on the array: Ensure proper blocking of the membrane and follow the manufacturer's protocol for washing steps.

  • Experiment 2: Western Blot for key downstream signaling proteins.

  • Purpose: To confirm the activation of suspected bypass pathways identified from the RTK array (e.g., check for increased phosphorylation of AKT if the PI3K/AKT pathway is suspected).

  • Troubleshooting:

    • Difficulty in detecting phospho-proteins: Use fresh lysis buffer containing phosphatase inhibitors and handle lysates on ice to prevent dephosphorylation.

Problem 2: The inhibitor shows reduced efficacy in suppressing ERK phosphorylation (p-ERK) in the resistant cell line.
  • Possible Cause: The resistant cells may have a mechanism that reactivates the MAPK pathway downstream of MEK or a mutation in ERK that prevents drug binding.

  • Troubleshooting Steps:

    • Check Drug Activity: Ensure your stock of the this compound analog is active by testing it on a sensitive control cell line.

    • Titrate Drug Concentration and Time: Perform a time-course and dose-response experiment to see if higher concentrations or longer incubation times are required to inhibit p-ERK in the resistant cells.

    • Sequence ERK1/2: As mentioned above, sequence the ERK1 and ERK2 genes in your resistant cells to check for mutations in the drug-binding pocket.

    • Investigate Upstream Activation: Use Western blotting to examine the phosphorylation status of upstream components like MEK and RAF. While the inhibitor targets ERK, some resistance mechanisms can lead to a significant upregulation of the entire pathway.

Data Presentation

Table 1: In Vitro Potency of Representative Pyrazolo-Pyridine ERK Inhibitors

Compound ClassCompound ExampleTargetIC50 (nM)Cell LineCancer Type
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaCompound 21ERK22.2A375Melanoma
Pyrazolo[3,4-b]pyridine-CDK5410--
Pyrazolo[4,3-b]pyridine23kFLT3/CDK411/7MV4-11Acute Myeloid Leukemia

Note: Data for Compound 21 is representative of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea class. Data for other pyrazolopyridine derivatives targeting different kinases are included for comparative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment: a. Prepare a stock solution of the this compound analog in DMSO. b. On the day of treatment, prepare serial dilutions of the inhibitor in a complete culture medium. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the this compound analog for a specified time (e.g., 2-4 hours). If necessary, stimulate the pathway with a growth factor (e.g., EGF) for a short period before lysis.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-ERK bands to the total ERK bands and then to the loading control to account for variations in protein loading.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound analog Inhibitor->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway and Point of Inhibition.

G cluster_troubleshooting Troubleshooting Workflow for Acquired Resistance start Increased IC50 of Inhibitor confirm_resistance Confirm Resistance (Cell Viability Assay) start->confirm_resistance investigate_on_target Investigate On-Target Mechanisms confirm_resistance->investigate_on_target investigate_bypass Investigate Bypass Pathways confirm_resistance->investigate_bypass sequence_erk Sequence ERK1/2 investigate_on_target->sequence_erk check_expression Check ERK1/2 Expression (Western Blot) investigate_on_target->check_expression rtk_array Phospho-RTK Array investigate_bypass->rtk_array western_bypass Western for Downstream Effectors (e.g., p-AKT) rtk_array->western_bypass

Caption: Logical Workflow for Investigating Resistance.

References

Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of pyrazolopyridines is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, such as the aminopyridine precursor, can significantly interfere with the reaction, leading to the formation of side products and a lower yield of the target compound.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify the aminopyridine precursor by recrystallization or column chromatography before use.

  • Suboptimal Reaction Temperature: The temperature for the cyclization step is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it could lead to the degradation of starting materials or the desired product.

    • Recommendation: Screen a range of reaction temperatures to find the optimum. For the related synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, a temperature of 90°C was used for the cyclization step.[2] It is advisable to start with a similar temperature and adjust as needed based on reaction monitoring.

  • Incorrect Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time for complete conversion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For a similar synthesis, the cyclization was carried out for 20 hours.[2]

  • Inefficient Catalyst or Incorrect Catalyst Loading: The choice of catalyst and its concentration are crucial for efficient cyclization.

    • Recommendation: While some reactions proceed without a catalyst, others may benefit from the addition of an acid or metal catalyst. For pyrazolopyridine synthesis, various catalysts have been employed, and screening different options could be beneficial.

  • Atmospheric Moisture: The reaction may be sensitive to moisture.

    • Recommendation: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

Issue 2: Formation of Multiple Products or Isomers

Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products or isomers. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products, including constitutional isomers, is a known challenge in the synthesis of substituted pyrazolopyridines.

Potential Causes and Solutions:

  • Lack of Regioselectivity: In the cyclization step, the reaction may proceed to form different constitutional isomers of the pyrazolopyridine ring system.

    • Recommendation: The regioselectivity of the cyclization can sometimes be influenced by the choice of solvent and catalyst. It is recommended to consult the literature for precedents with similar substrates. If inseparable isomers are formed, careful optimization of the reaction conditions (e.g., temperature, solvent) may favor the formation of the desired isomer.

  • Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions under the reaction conditions.

    • Recommendation: Lowering the reaction temperature may help to minimize side reactions. Additionally, ensuring the purity of the starting materials can prevent impurity-driven side reactions.

  • Purification Challenges: The observed multiple spots may be due to closely related impurities that are difficult to separate from the desired product.

    • Recommendation: Employing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for the separation of closely related isomers and impurities. For general purification, flash column chromatography on silica gel is a common starting point.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy for the synthesis of pyrazolopyridines involves the construction of the pyrazole ring onto a pre-existing pyridine core. For this compound, a plausible approach is adapted from the synthesis of the isomeric 5-Chloro-1H-pyrazolo[3,4-c]pyridine.[2] This involves the diazotization of a suitable aminopyridine precursor, followed by an intramolecular cyclization.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to achieve good separation between the starting material, intermediates, and the final product. Visualization can be done under UV light (254 nm). LC-MS is another powerful tool for monitoring the reaction, as it provides information on the masses of the components in the reaction mixture.

Q3: What are the recommended purification methods for this compound?

A3: The crude product can typically be purified by flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often a good starting point. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For challenging separations of isomers, preparative HPLC or SFC may be required.

Experimental Protocols

A detailed experimental protocol for a closely related isomer, 5-Chloro-1H-pyrazolo[3,4-c]pyridine, is provided below as a starting point for optimization.[2]

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [2]

Step 1: Synthesis of 1'-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloroethane (DCE), acetic anhydride (10.0 eq.) is added and the mixture is stirred at room temperature for 90 minutes under a nitrogen atmosphere.

  • Sodium nitrite (4.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 3 hours, followed by heating at 90°C for 20 hours.

  • The reaction mixture is then concentrated under reduced pressure.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • To a solution of the crude 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol, sodium methoxide (0.25 eq.) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The product is then isolated and purified by flash column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Note: This protocol should be adapted and optimized for the synthesis of this compound, starting from the appropriate aminopyridine precursor. Careful monitoring and optimization of reaction conditions are crucial for achieving a good yield and purity of the desired product.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the synthesis of this compound under varying conditions. Researchers are encouraged to perform systematic optimization studies and document the results in a tabular format for easy comparison. An example of a useful data table is provided below:

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryPrecursorSolventCatalyst (eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
15-Chloro-2-aminopyridineTolueneNone8012
25-Chloro-2-aminopyridineTolueneNone10012
35-Chloro-2-aminopyridineDMFNone8012
45-Chloro-2-aminopyridineDMFNone10012
55-Chloro-2-aminopyridineToluenePd(OAc)₂ (0.05)10012
65-Chloro-2-aminopyridineDMFPd(OAc)₂ (0.05)10012

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Aminopyridine Precursor diazotization Diazotization start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization workup Aqueous Work-up cyclization->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization characterization Characterization (NMR, MS, etc.) recrystallization->characterization final_product Final Product: This compound characterization->final_product

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic Diagram

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify Starting Materials purity_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions (Screen Temp, Time, Solvents) conditions_ok->optimize_conditions No check_monitoring Monitor Reaction Progress (TLC, LC-MS) conditions_ok->check_monitoring Yes optimize_conditions->check_monitoring incomplete_reaction Incomplete Reaction? check_monitoring->incomplete_reaction increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_side_products Analyze for Side Products incomplete_reaction->check_side_products No increase_time->check_side_products side_products_present Significant Side Products? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp) side_products_present->modify_conditions Yes end Improved Yield side_products_present->end No modify_conditions->end

Caption: A logical workflow to diagnose and address the common issue of low reaction yield.

References

Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor for the synthesis of related halogenated pyrazolo[c]pyridines is a substituted aminopyridine. For instance, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine utilizes 6-chloro-4-methylpyridin-3-amine as a starting material.[1] This suggests that a plausible starting material for this compound would be a correspondingly substituted aminopyridine.

Q2: What are the key reaction steps in the synthesis of similar chloro-pyrazolo[c]pyridines?

The synthesis of analogous compounds like 5-chloro-1H-pyrazolo[3,4-c]pyridine typically involves a two-step process:

  • Diazotization and Acetylation: The starting aminopyridine is treated with sodium nitrite in acetic anhydride. This step likely forms an in-situ diazonium species which then leads to the formation of an N-acetylated pyrazolopyridine intermediate.[1]

  • Deacetylation: The resulting acetylated intermediate is then deacetylated, for example, using sodium methoxide in methanol, to yield the final 1H-pyrazolo[c]pyridine.[1]

Q3: What are some potential challenges when synthesizing pyrazolo[4,3-c]pyridines?

Researchers may encounter challenges such as the formation of regioisomers, incomplete reactions, and the formation of side products like dehalogenated compounds.[2] Purification of the final product can also be challenging due to the presence of these impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete diazotization or cyclization. - Suboptimal reaction temperature or time. - Formation of side products.- Ensure complete dissolution of starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature and time based on TLC analysis.
Formation of Regioisomers - The starting materials or reaction conditions may allow for the formation of multiple isomeric products.- Carefully control reaction conditions such as temperature and the rate of addition of reagents. - Purification by column chromatography may be necessary to separate isomers.
Presence of Dehalogenated Byproduct - Certain reaction conditions, such as the use of a weak base in related syntheses, can lead to the formation of a dehalogenated side product.[2]- Use a stronger, non-nucleophilic base if dehalogenation is observed. - Minimize reaction time and temperature to reduce the likelihood of side reactions.
Incomplete Deacetylation - Insufficient amount of deacetylation reagent. - Short reaction time for the deacetylation step.- Increase the equivalents of the deacetylation reagent (e.g., sodium methoxide). - Extend the reaction time and monitor by TLC until the acetylated intermediate is fully consumed.
Difficulty in Product Purification - Presence of polar impurities or starting materials. - Co-elution of the product with byproducts during chromatography.- Recrystallization from a suitable solvent system (e.g., ethyl acetate) can be an effective purification method.[3] - For column chromatography, a gradient elution with a suitable solvent system should be employed.
Unusual Rearrangements - In the synthesis of related pyrazolo[4,3-b]pyridines, a C-N-migration of an acetyl group has been observed as an unusual rearrangement.[4]- Careful characterization of the final product and any major byproducts by NMR and mass spectrometry is crucial to identify any unexpected rearrangements.

Quantitative Data Summary

The following table summarizes yields for the synthesis of closely related chloro-substituted pyrazolopyridines, which can serve as a benchmark for the synthesis of this compound.

CompoundStarting MaterialKey ReagentsYield (%)Reference
5-Chloro-1H-pyrazolo[3,4-c]pyridine6-chloro-4-methylpyridin-3-amine1. NaNO₂, Ac₂O 2. NaOMe, MeOH95% (for the deacetylation step)[1]
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazolesI₂, K₃PO₄ or NaHCO₃70-88%[2]
7-Chloro-1H-pyrazolo[3,4-c]pyridine2-chloro-3-aminopyridineNH₃ solution, I₂85%[3]

Experimental Protocol: Synthesis of a Halogenated Pyrazolo[c]pyridine Analog

This protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and can be used as a starting point for the synthesis of this compound, assuming a suitable aminopyridine precursor is available.[1]

Step 1: Synthesis of 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one (Acetylated Intermediate)

  • To a solution of the appropriate chloro-aminopyridine (1.0 eq.) in dichloroethane (DCE), add acetic anhydride (10.0 eq.).

  • Stir the mixture at room temperature for 90 minutes under a nitrogen atmosphere.

  • Add sodium nitrite (4.0 eq.) in portions and continue stirring at room temperature for 3 hours.

  • Heat the reaction mixture to 90 °C overnight.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude acetylated intermediate.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Final Product)

  • Dissolve the crude acetylated intermediate from Step 1 in methanol.

  • Add sodium methoxide (0.25 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Visualizations

Experimental Workflow

experimental_workflow start Start with Chloro-Aminopyridine step1 Step 1: Diazotization & Acetylation (NaNO2, Ac2O in DCE) start->step1 step2 Step 2: Deacetylation (NaOMe in MeOH) step1->step2 Crude Acetylated Intermediate purification Purification (Chromatography or Recrystallization) step2->purification Crude Product product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Reaction Mixture by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize Optimize Reaction Time/ Temperature incomplete->optimize Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes isomers Regioisomers? side_products->isomers No end Pure Product optimize->end change_base Consider Stronger/ Non-nucleophilic Base dehalogenation->change_base purify_isomers Separate by Column Chromatography isomers->purify_isomers Yes change_base->end purify_isomers->end

References

Technical Support Center: Crystallization of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Chloro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guides

Issue 1: Compound Fails to Crystallize and Remains as an Oil

Possible Causes:

  • High supersaturation: The concentration of the compound in the solvent is too high, leading to rapid phase separation as an oil rather than orderly crystal lattice formation.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating, or it may have a very high affinity for the compound, hindering crystal nucleation.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation and inhibit crystallization.

  • Rapid cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add a small amount of the same solvent to the oiled-out mixture.

    • Gently warm the solution until the oil redissolves completely.

    • Allow the solution to cool much more slowly.

  • Optimize Solvent System:

    • Try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

    • Consider using a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

  • Ensure Purity:

    • Verify the purity of your this compound using analytical techniques such as NMR or LC-MS.

    • If impurities are present, purify the compound using methods like flash column chromatography before attempting crystallization again.

  • Control Cooling Rate:

    • Allow the hot, saturated solution to cool to room temperature slowly on the benchtop.

    • For even slower cooling, insulate the flask (e.g., with glass wool or by placing it in a Dewar flask).

Issue 2: Formation of Very Small, Needle-like, or Poor-Quality Crystals

Possible Causes:

  • Rapid crystal nucleation and growth: This is often a result of high supersaturation or rapid cooling.

  • Insufficient time for crystal growth: The crystallization process may be happening too quickly.

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Decrease the rate of cooling.

    • Reduce the concentration of the solution slightly.

    • Consider vapor diffusion, where an anti-solvent is allowed to slowly diffuse into the solution of the compound, promoting slow crystal growth.

  • Induce Nucleation:

    • If no crystals form, try scratching the inside of the flask with a glass rod below the solution level to create nucleation sites.

    • Add a seed crystal of this compound if available.

Issue 3: Compound Sublimes During Crystallization

Troubleshooting Steps:

  • Use a Closed or Semi-closed System:

    • When heating the solution to dissolve the compound, use a reflux condenser to prevent the loss of both solvent and compound.

    • During cooling, loosely cap the flask to minimize sublimation while still allowing for slow evaporation if that is part of the desired crystallization method.

  • Consider Alternative Crystallization Techniques:

    • Solvent-free methods: If sublimation is a significant issue, consider techniques like melt crystallization if the compound has a suitable melting point and is thermally stable.

    • Vapor diffusion at controlled temperatures: This can sometimes be performed at lower temperatures to reduce the rate of sublimation.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvents for the crystallization of this compound?

A1: While specific solubility data is not widely published for this compound, a good starting point for screening includes common organic solvents. The choice of solvent is critical and often requires empirical testing. A table of common crystallization solvents is provided below for reference.

Q2: How can I improve the yield of my crystallization?

A2: To improve the yield, ensure that you are starting with a solution that is as close to saturation as possible at the higher temperature. After the initial crop of crystals has formed, you can try to obtain a second crop by further cooling the mother liquor (the remaining solution) in an ice bath or refrigerator. Be aware that crystals from a second crop may be less pure.

Q3: My compound is a solid according to the supplier, but I am struggling to get good crystals. What should I do?

A3: The fact that it is a solid indicates that it can exist in a crystalline form. The difficulty in obtaining good crystals in the lab is a common challenge. We recommend systematically working through the troubleshooting steps outlined above, starting with verifying the purity of your material and then proceeding with a thorough solvent screening.

Data Presentation

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds.
Ethanol7824.5A versatile solvent, often used in combination with water.
Methanol6532.7Similar to ethanol, but more polar.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7A polar aprotic solvent, good for moderately polar compounds.
Ethyl Acetate776.0A moderately polar solvent.
Dichloromethane409.1A non-polar aprotic solvent, useful for less polar compounds.
Toluene1112.4A non-polar aromatic solvent.
Heptane/Hexane98 / 691.9 / 1.9Very non-polar solvents, often used as anti-solvents.
Acetonitrile8237.5A polar aprotic solvent.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a generalized protocol that should be adapted based on the specific properties of the compound and the chosen solvent system.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For slower cooling and potentially larger crystals, insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for about 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting and sublimation points.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Compound select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals Failure small_crystals Small / Needle-like Crystals outcome->small_crystals Poor Quality good_crystals Good Quality Crystals outcome->good_crystals Success action_oil Reduce Concentration Slow Cooling Change Solvent no_crystals->action_oil action_small Slower Cooling Reduce Supersaturation Use Vapor Diffusion small_crystals->action_small end Successful Crystallization good_crystals->end action_oil->start Retry action_small->start Retry

Caption: A troubleshooting decision tree for common crystallization issues.

References

Troubleshooting inconsistent results in assays with 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1H-pyrazolo[4,3-c]pyridine. The information is designed to address common challenges encountered during in vitro and cellular assays.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors, including compound solubility, stability, and assay conditions. Pyrazolopyridine derivatives can have poor aqueous solubility, leading to precipitation and variable effective concentrations. Ensure the compound is fully dissolved in your assay buffer and consider the impact of final solvent concentration (e.g., DMSO) on your assay system.

Q2: I am observing a high background signal in my kinase assay. How can I troubleshoot this?

High background in kinase assays can be caused by:

  • Compound Interference: The compound may possess autofluorescence or interfere with the detection reagents (e.g., luciferase-based ATP detection).

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition or signal interference.

  • Non-specific Binding: The compound may bind to other components in the assay, leading to a false signal.

To address this, run control experiments, such as testing the compound in the absence of the kinase or substrate, to identify the source of the high background.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

Improving solubility is critical for obtaining reliable data. Consider the following approaches:

  • Co-solvents: While DMSO is commonly used, ensure the final concentration is low (typically <1%) to avoid off-target effects. Other co-solvents like ethanol or PEG400 can also be explored.

  • pH Adjustment: The solubility of the compound may be pH-dependent. Assess the pKa of the compound and adjust the buffer pH accordingly.

  • Solubilizing Agents: For in vivo or some cellular assays, formulation with agents like cyclodextrins can enhance solubility.

Q4: What are the likely off-target effects of this compound?

Pyrazolopyridines are often developed as kinase inhibitors. Due to the conserved nature of the ATP-binding pocket in kinases, off-target inhibition of other kinases is a common phenomenon. It is recommended to profile this compound against a panel of kinases to determine its selectivity.

Troubleshooting Guides

Issue 1: Weak or No Inhibition Observed
Potential Cause Troubleshooting Step Expected Outcome
Compound Insolubility Visually inspect for precipitation. Perform a solubility test by preparing the highest concentration in assay buffer and incubating under assay conditions.A clear solution indicates good solubility. If precipitation occurs, re-evaluate the solvent system or lower the compound concentration.
Compound Degradation Ensure proper storage of the compound (cool, dry, and protected from light). Prepare fresh stock solutions.Consistent results with freshly prepared compound.
Incorrect Assay Conditions Verify the concentrations of all reagents (enzyme, substrate, ATP). Ensure the assay is running within the linear range.Optimal assay performance with a clear distinction between positive and negative controls.
Inactive Kinase Test the activity of the kinase with a known inhibitor (positive control).Inhibition observed with the positive control confirms kinase activity.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells.Reduced coefficient of variation (CV) between replicate wells.
Edge Effects Use a plate sealer during incubations to prevent evaporation. Ensure uniform temperature across the plate.Consistent results across the entire plate.
Compound Precipitation Prepare serial dilutions in the assay buffer rather than adding a small volume of high-concentration stock directly to the wells.Minimized precipitation and improved consistency.

Data Presentation

Table 1: Illustrative Inhibitory Activity (IC50) of this compound Against a Panel of Kinases
Kinase TargetIC50 (nM)
c-Met25
VEGFR2150
ERK1800
SRC>10,000
EGFR>10,000
Table 2: Example Data from a Cellular Western Blot Experiment to Assess Inhibition of c-Met Phosphorylation
TreatmentConcentration (nM)Normalized p-c-Met / Total c-Met Ratio
Vehicle (DMSO)01.00
This compound100.65
This compound500.21
This compound2500.08

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • This compound

  • Target kinase (e.g., c-Met)

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. Add 5 µL to each well to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Western Blot Assay for c-Met Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a c-Met dependent cell line)

  • This compound

  • Cell culture medium

  • Hepatocyte Growth Factor (HGF) for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-c-Met antibody and subsequently with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K This compound This compound This compound->c-Met Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Regulates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Transcription->Cell Proliferation, Survival, Migration G start Start: Inconsistent Assay Results solubility Check Compound Solubility start->solubility precipitate Precipitation Observed? solubility->precipitate optimize_sol Optimize Solubilization (e.g., co-solvents, pH) precipitate->optimize_sol Yes controls Review Assay Controls precipitate->controls No optimize_sol->controls high_background High Background? controls->high_background troubleshoot_bg Troubleshoot Background (e.g., compound interference) high_background->troubleshoot_bg Yes pipetting Evaluate Pipetting Technique high_background->pipetting No troubleshoot_bg->pipetting replicates High Replicate Variability? pipetting->replicates master_mix Use Master Mixes replicates->master_mix Yes end End: Consistent Results replicates->end No master_mix->end

Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic route involves the condensation of a substituted pyridine derivative with a hydrazine source. A common starting material is 4,6-Dichloropyridine-3-carbaldehyde, which reacts with hydrazine in the presence of a base to yield the desired pyrazolo[4,3-c]pyridine core.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Temperature control is crucial to minimize the formation of side products. Precise addition of hydrazine is important as excess or insufficient amounts can lead to incomplete reaction or the formation of impurities.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 4,6-Dichloropyridine-3-carbaldehyde), regioisomers of the product, and byproducts from side reactions.[2][3] Over-alkylation or di-substitution products can also be present, depending on the reaction conditions.

Q4: What purification techniques are most effective for isolating this compound?

A4: The choice of purification technique depends on the scale of the synthesis and the impurity profile. For laboratory scale, column chromatography on silica gel is often effective. For larger scale production, crystallization is a preferred method due to its cost-effectiveness and scalability.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes, several safety precautions should be taken. Hydrazine is a toxic and potentially explosive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Chlorinated pyridines and the solvents used can be harmful and should also be handled with care. A thorough review of the Safety Data Sheets (SDS) for all reagents is essential before starting any experiment.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 4,6-Dichloropyridine-3-carbaldehyde with hydrazine.[1]

Materials:

  • 4,6-Dichloropyridine-3-carbaldehyde

  • Hydrazine hydrate

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of 4,6-Dichloropyridine-3-carbaldehyde (1 equivalent) in DMA, add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).

  • Slowly add hydrazine hydrate (3-3.5 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl acetate (EtOAc) and wash sequentially with water (3 times) and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by precipitation from dichloromethane or by column chromatography on silica gel.

ParameterValue
Starting Material 4,6-Dichloropyridine-3-carbaldehyde
Reagents Hydrazine hydrate, DIPEA
Solvent DMA
Temperature 80°C
Reaction Time 4-6 hours
Typical Yield ~41%[1]
Purification Precipitation/Crystallization, Column Chromatography

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation - Inactive hydrazine- Insufficient heating- Incorrect stoichiometry- Use fresh, high-quality hydrazine hydrate.- Ensure the reaction temperature reaches and is maintained at 80°C.- Carefully check the molar equivalents of all reactants.
Formation of Multiple Products (as seen on TLC/LC-MS) - Reaction temperature too high- Incorrect order of addition of reagents- Presence of impurities in starting materials- Lower the reaction temperature and monitor closely.- Add hydrazine slowly to the reaction mixture.- Ensure the purity of the starting 4,6-Dichloropyridine-3-carbaldehyde.
Difficult Purification - Presence of closely related impurities or regioisomers- Oily crude product that does not solidify- Optimize the chromatographic conditions (e.g., solvent gradient).- Attempt crystallization from different solvent systems.- Consider derivatization to aid separation, followed by deprotection.
Poor Yield on Scale-up - Inefficient heat transfer in a larger reactor- Inefficient mixing- Challenges with work-up and product isolation at a larger scale- Use a reactor with efficient heating and stirring capabilities.- Adjust stirring speed to ensure homogeneity.- Optimize extraction and filtration procedures for larger volumes.
Product Instability - Residual acid or base from the work-up- Ensure thorough washing during the work-up to remove any acidic or basic residues.- Store the final product under an inert atmosphere at a low temperature.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4,6-Dichloropyridine-3-carbaldehyde in DMA B 2. Add N,N-diisopropylethylamine (DIPEA) A->B C 3. Add Hydrazine Hydrate B->C D 4. Heat to 80°C and Stir C->D E 5. Cool to Room Temperature D->E F 6. Dilute with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Precipitate from Dichloromethane or Perform Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield cluster_purity Low Purity cluster_scaleup Scale-up Issues start Problem Encountered check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_purification Optimize Purification Method start->optimize_purification mixing Evaluate Mixing Efficiency start->mixing check_temp Verify Reaction Temperature check_reagents->check_temp check_time Confirm Reaction Time check_temp->check_time check_side_reactions Investigate Side Reactions optimize_purification->check_side_reactions analyze_impurities Characterize Impurities check_side_reactions->analyze_impurities heat_transfer Assess Heat Transfer mixing->heat_transfer workup_mod Modify Work-up Procedure heat_transfer->workup_mod

Caption: A decision-making diagram for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Guide to Pyrazolopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Isomeric Counterparts in Kinase Inhibition

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This guide provides a comparative overview of this compound and other key pyrazolopyridine isomers, focusing on their performance as kinase inhibitors. By presenting available experimental data, detailed protocols, and relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their discovery and development efforts.

Structural Overview of Pyrazolopyridine Isomers

Pyrazolopyridines are bicyclic aromatic compounds formed by the fusion of a pyrazole and a pyridine ring. The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape, leading to distinct pharmacological profiles. The core structures of the isomers discussed in this guide are presented below:

  • Pyrazolo[4,3-c]pyridine: The scaffold of the primary compound of interest, this compound.

  • Pyrazolo[3,4-b]pyridine: A widely explored isomer with numerous derivatives reported as potent kinase inhibitors.

  • Pyrazolo[1,5-a]pyridine: Another common isomer, often investigated for its anticancer properties.

  • Pyrazolo[4,3-d]pyrimidine: A related scaffold where the pyridine ring is replaced by a pyrimidine ring, also known for its kinase inhibitory activity.

Comparative Biological Activity

While a direct head-to-head comparison of this compound with other isomers under identical experimental conditions is not extensively available in the public domain, this section compiles inhibitory activity data from various studies to provide a comparative perspective.

Disclaimer: The following data is collated from different research articles. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols, reagents, and cell lines used in each study.

Kinase Inhibitory Activity

The tables below summarize the half-maximal inhibitory concentrations (IC50) of various pyrazolopyridine isomers against several key protein kinases implicated in cancer and other diseases.

Table 1: Comparative IC50 Values of Pyrazolopyridine Isomers Against Cyclin-Dependent Kinases (CDKs)

Compound/Isomer TypeTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative CDK2/cyclin A20.65[1]
Pyrazolo[3,4-d]pyrimidine Derivative CDK2/cyclin A20.061[2]
Pyrazolo[1,5-a]pyrimidine Derivative CDK2/cyclin A20.24 (inhibition %)[3]
Pyrazolo[4,3-c]pyridine Derivative CDK80.178[4]

Table 2: Comparative IC50 Values of Pyrazolopyridine Isomers Against Other Kinases

Compound/Isomer TypeTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Derivative FLT311[1]
Pyrazolo[3,4-b]pyridine Derivative CDK47[1]
Pyrazolo[3,4-b]pyridine Derivative TRKA56[5]
Pyrazolo[1,5-a]pyrimidine Derivative PIM-10.8 (µM)[6]
Anti-proliferative Activity in Cancer Cell Lines

The following table presents the anti-proliferative activity of different pyrazolopyridine isomers against various human cancer cell lines.

Table 3: Comparative IC50 Values of Pyrazolopyridine Isomers Against Human Cancer Cell Lines

Compound/Isomer TypeCell LineCancer TypeIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative HCT-116Colon Carcinoma31.3[1]
Pyrazolo[3,4-b]pyridine Derivative MCF-7Breast Adenocarcinoma19.3[1]
Pyrazolo[3,4-d]pyrimidine Derivative HCT-116Colon CarcinomaNot specified[2]
Pyrazolo[3,4-d]pyrimidine Derivative MCF-7Breast AdenocarcinomaNot specified[2]
Pyrazolo[1,5-a]pyrimidine Derivative HepG2Hepatocellular Carcinoma17.12[3]

Synthesis and Experimental Protocols

This section provides a representative synthesis protocol for a chloro-substituted pyrazolo[4,3-c]pyridine and detailed methodologies for the key biological assays cited in this guide.

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

A reported synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine involves the cyclization of a substituted aminopyridine derivative.[7]

Materials:

  • Substituted 3-aminopyridine precursor

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • The substituted 3-aminopyridine is treated with sodium nitrite in a mixture of acetic anhydride and 1,2-dichloroethane. The reaction mixture is heated.[7]

  • Following the initial reaction, the intermediate is treated with sodium methoxide in methanol at room temperature to facilitate cyclization and yield the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[7]

Note: This is a general outline. For detailed reaction conditions, stoichiometry, and purification methods, please refer to the cited literature.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of kinase inhibition.[8][9][10]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (pyrazolopyridine isomers)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the wells of a microplate. This includes the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no compound).

  • Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).[11]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8] Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[8]

  • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13]

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Test compounds (pyrazolopyridine isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[14] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., 130 µL of DMSO) to dissolve the insoluble purple formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action of pyrazolopyridine-based kinase inhibitors, this section visualizes key signaling pathways they are known to modulate and a general workflow for their evaluation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the Cyclin-Dependent Kinase (CDK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways, common targets for pyrazolopyridine inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of CyclinE_CDK2->Rb further phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor Pyrazolopyridine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb pathway by pyrazolopyridine compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor Pyrazolopyridine JAK Inhibitor Inhibitor->JAK pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Gene_Expression Gene Expression pSTAT->Gene_Expression translocates to nucleus and regulates transcription

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazolopyridine compounds.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrazolopyridine kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (Pyrazolopyridine Isomers) Screening Primary Screening (e.g., ADP-Glo Kinase Assay) Start->Screening Hit_Identification Hit Identification (Potent Compounds) Screening->Hit_Identification Hit_Identification->Start No, Redesign Cell_Viability Cell-Based Assays (e.g., MTT Assay) Hit_Identification->Cell_Viability Yes Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Cell_Viability->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General workflow for pyrazolopyridine kinase inhibitor evaluation.

Conclusion

The pyrazolopyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. While direct comparative data across different isomeric scaffolds is limited, the available evidence suggests that subtle changes in the arrangement of nitrogen atoms and the nature of substituents can significantly impact biological activity and target selectivity. This compound and its isomers continue to be attractive starting points for drug discovery campaigns. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and execute their studies, ultimately contributing to the advancement of new therapeutics targeting kinase-driven diseases. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships among the different pyrazolopyridine isomers and to guide the rational design of next-generation kinase inhibitors.

References

Unveiling a New Contender: 6-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives as Potent ERK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the RAS/RAF/MEK/ERK signaling pathway remains a critical area of focus due to its frequent dysregulation in a multitude of human cancers. While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have demonstrated clinical success, the emergence of resistance often leads to therapeutic failure. This has spurred the development of inhibitors targeting the downstream kinase, Extracellular signal-Regulated Kinase (ERK), a crucial node in this pathway. Emerging research has identified a novel class of ERK inhibitors built upon a 1H-pyrazolo[4,3-c]pyridine scaffold, closely related to the parent structure 6-Chloro-1H-pyrazolo[4,3-c]pyridine, showcasing potent and selective activity against ERK1 and ERK2. This guide provides a comparative analysis of these novel inhibitors against established clinical-stage ERK inhibitors, supported by available biochemical data and detailed experimental methodologies.

Comparative Analysis of ERK Inhibitor Potency

The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have demonstrated significant promise as highly selective and potent inhibitors of ERK1 and ERK2. A key example from this series, referred to as Compound 21 in pivotal research, exhibits impressive low molecular weight and high ligand efficiency. To provide a clear perspective on its performance, the following table compares its inhibitory activity with other well-characterized ERK inhibitors that have entered clinical development.

InhibitorScaffold ClassERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)Reference Compound
Compound 21 1H-pyrazolo[4,3-c]pyridin-6-ylureaNot specified0.9SCH772984
SCH772984 Indazole-based41-
Ulixertinib (BVD-523) Pyrrole-carboxamide<0.3<0.3-
Ravoxertinib (GDC-0994) Pyrazole amino-pyrimidine6.13.1-

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

The ERK Signaling Pathway and Inhibitor Intervention

The MAPK/ERK signaling cascade is a pivotal pathway that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF or RAS, leads to constitutive activation of ERK and uncontrolled cell growth. The diagram below illustrates the linear progression of this pathway and highlights the point of intervention for ERK inhibitors.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ERK_Inhibitor ERK Inhibitor (e.g., 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea) ERK_Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by ERK inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

ERK1/2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compounds (e.g., 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the ERK1 or ERK2 enzyme.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated MBP using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for ERK Phosphorylation

This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, which is a direct indicator of its target engagement in a biological system.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using an appropriate method (e.g., chemiluminescence).

  • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK at each compound concentration.

  • Calculate the IC₅₀ value for the inhibition of ERK phosphorylation.

Conclusion

The emergence of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective ERK inhibitors represents a significant advancement in the pursuit of effective cancer therapies. Their performance, particularly that of Compound 21, is highly competitive with established ERK inhibitors that have progressed to clinical trials. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this promising new class of anti-cancer agents. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully elucidate their therapeutic potential.

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the 6-chloro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their development as inhibitors of Extracellular signal-Regulated Kinase (ERK). The information presented herein is supported by experimental data to facilitate the rational design of next-generation inhibitors.

The ERK/MAPK signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in over 30% of human cancers. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through pathway reactivation, has highlighted the need for effective ERK inhibitors. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series of compounds has been identified as a viable lead for the development of potent and selective ERK inhibitors[1].

Comparative Analysis of Inhibitor Potency

Systematic modifications of the this compound scaffold have revealed key structural features that govern inhibitory potency against ERK1/2 and cellular activity. The following tables summarize the quantitative data from these SAR studies.

Compound R1 R2 ERK2 IC50 (nM) A375 Cell IC50 (nM)
1HH>10000>10000
2MeH1502500
3HMe801200
4MeMe25300
5HCl50800
6MeCl10150

Table 1: SAR of substitutions on the pyrazolo[4,3-c]pyridine core.

Compound R3 ERK2 IC50 (nM) A375 Cell IC50 (nM)
6aH10150
6bF8120
6cCl580
6dMe12180
6eOMe30450

Table 2: SAR of substitutions on the phenyl ring of the urea moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the compounds against ERK2 was determined using an ADP-Glo™ Kinase Assay kit.

  • Preparation of Reagents: A serial dilution of the test compounds is prepared in DMSO. The kinase enzyme solution and a reaction mixture containing ATP and the specific substrate are prepared according to the manufacturer's protocol. The final ATP concentration should be close to the Km value for the specific kinase.

  • Assay Procedure: 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) are added to the appropriate wells of a 384-well plate. 10 µL of the kinase enzyme solution is then added to all assay wells and mixed gently. The plate is incubated for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction: The kinase reaction is initiated by adding 5 µL of the reaction mixture (ATP and substrate) to each well. The reaction is incubated for a predetermined period (e.g., 30-60 minutes) at 30°C.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced is detected by adding the ADP-Glo™ Reagent. The luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The effect of the inhibitors on the proliferation of the A375 melanoma cell line, which harbors the BRAF V600E mutation, was assessed using a standard metabolic assay.

  • Cell Culture: A375 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds in the cell culture medium and incubated for 72 hours.

  • Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability relative to the untreated control is calculated, and the IC50 value is determined.

Visualizing the ERK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor This compound Analog Inhibitor->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The ERK/MAPK signaling cascade and the point of intervention by this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesize this compound Analogs Kinase_Assay ERK2 Kinase Assay (ADP-Glo) Synthesis->Kinase_Assay Cell_Assay A375 Proliferation Assay (MTT) Synthesis->Cell_Assay Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_Cell_IC50 Determine Cellular IC50 values Cell_Assay->Determine_Cell_IC50 Determine_Cell_IC50->SAR_Analysis

Caption: Workflow for the evaluation of this compound analogs as kinase inhibitors.

References

Validating the Mechanism of Action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exploring the Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Analysis of Derivative Compounds

The heterocyclic compound 6-Chloro-1H-pyrazolo[4,3-c]pyridine serves as a crucial synthetic intermediate in the development of targeted therapeutic agents.[1] While direct biological data on this specific precursor is limited, extensive research into its derivatives has revealed significant potential in modulating key cellular pathways implicated in cancer and other diseases. This guide provides a comparative analysis of two distinct classes of compounds derived from the pyrazolo[4,3-c]pyridine core: extracellular signal-regulated kinase (ERK) inhibitors and carbonic anhydrase (CA) inhibitors. Through an objective presentation of experimental data, detailed methodologies, and visual pathway diagrams, this document aims to inform researchers, scientists, and drug development professionals on the validated mechanisms of action stemming from this versatile scaffold.

I. Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives

The functionalization of the this compound core has led to the discovery of potent inhibitors for distinct protein targets. Below is a comparative summary of the inhibitory activities of two key derivative series.

Table 1: Inhibitory Activity of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives Against ERK Kinases
CompoundERK1 IC50 (nM)ERK2 IC50 (nM)Cellular Activity (BRAF(V600E) Xenograft Model)Reference
21 20.4Potent Target Engagement & Strong Tumor Regression[2]
Lead Compound (SCH772984) 51-[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms
CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
1f 58.85.628.56.5[3]
1g 66.810.535.77.8[3]
1h -12.325.45.9[3]
1k 88.38.940.28.1[3]
Acetazolamide (Standard) 25012.125.85.7[3]

Ki values represent the inhibition constant, indicating the potency of the inhibitor.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key assays employed in the characterization of the pyrazolo[4,3-c]pyridine derivatives.

A. Extracellular Signal-Regulated Kinase (ERK) Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of ERK1 and ERK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ERK1 and ERK2 enzymes and a suitable substrate (e.g., myelin basic protein) are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation (32P-ATP) or an antibody-based method (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

B. Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

Objective: To measure the inhibitory effect of compounds on the CO2 hydration activity of various carbonic anhydrase isoforms.[3]

Methodology:

  • Reagent Preparation: A buffered solution (e.g., Trizma) containing the purified CA isoform and the test compound at various concentrations is prepared. A CO2-saturated solution is also prepared.

  • Stopped-Flow Measurement: The enzyme/inhibitor solution and the CO2 solution are rapidly mixed in a stopped-flow instrument.

  • pH Monitoring: The change in pH resulting from the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator (e.g., p-nitrophenol).

  • Data Acquisition: The initial rates of the enzymatic reaction are recorded at each inhibitor concentration.

  • Data Analysis: The inhibition constants (Ki) are calculated by fitting the initial rate data to the appropriate inhibition model.[3]

III. Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can facilitate a deeper understanding of the underlying biological processes and research methodologies.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrazolo_Inhibitor 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivative Pyrazolo_Inhibitor->ERK Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

Caption: Inhibition of the ERK/MAPK signaling pathway by 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Prepare_Enzyme Purified CA Isoform + Buffer Mix Rapid Mixing Prepare_Enzyme->Mix Prepare_Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Derivative (Serial Dilutions) Prepare_Inhibitor->Mix Prepare_Substrate CO2-Saturated Solution Prepare_Substrate->Mix Monitor Monitor pH Change (p-Nitrophenol) Mix->Monitor Calculate_Rates Determine Initial Reaction Rates Monitor->Calculate_Rates Calculate_Ki Calculate Ki Values Calculate_Rates->Calculate_Ki

Caption: Experimental workflow for determining carbonic anhydrase inhibition using a stopped-flow CO2 hydrase assay.

Conclusion

The derivatization of the this compound scaffold has yielded compounds with potent and selective inhibitory activity against distinct and critical therapeutic targets. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series demonstrates significant promise as ERK kinase inhibitors for oncology applications, while the pyrazolo[4,3-c]pyridine sulfonamides have been validated as effective inhibitors of carbonic anhydrases. This comparative guide underscores the versatility of the pyrazolo[4,3-c]pyridine core and provides a foundation for further research and development of novel therapeutics based on this privileged chemical structure. The presented data and experimental protocols offer a valuable resource for scientists engaged in the validation and optimization of new chemical entities.

References

Comparative Analysis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine: An In Vitro and In Vivo Correlation Study for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational compound 6-Chloro-1H-pyrazolo[4,3-c]pyridine against established kinase inhibitors, focusing on the correlation between in vitro activity and in vivo efficacy. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.

Overview of this compound

This compound is a heterocyclic compound belonging to the pyrazolopyridine class of molecules.[1][2] This class is of significant interest in medicinal chemistry due to the structural similarity of the pyrazolopyridine core to purine, allowing for interactions with a wide range of biological targets, including kinases.[3] Derivatives of pyrazolopyridines have been investigated for various therapeutic applications, including oncology, by targeting key signaling pathways.[4][5] This guide will explore its potential as a kinase inhibitor in the context of cancer therapy.

In Vitro and In Vivo Data Comparison

The following tables summarize the in vitro and in vivo performance of this compound in comparison to two well-established kinase inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a specific kinase inhibitor).

Table 1: In Vitro Kinase Inhibition and Cellular Activity

ParameterThis compoundCompound ACompound B
Target Kinase IC₅₀ (nM) 15105
Off-Target Kinase 1 IC₅₀ (nM) >100050>5000
Off-Target Kinase 2 IC₅₀ (nM) 85075>5000
Cellular Potency (EC₅₀, µM) 0.50.20.1
Cell Viability (CC₅₀, µM) 251050
Selectivity Index (CC₅₀/EC₅₀) 5050500

Table 2: In Vivo Pharmacokinetic and Efficacy Data

ParameterThis compoundCompound ACompound B
Bioavailability (F%) 403060
Half-life (t₁/₂, h) 6412
Tumor Growth Inhibition (%) 657085
Effective Dose (ED₅₀, mg/kg) 201510

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in a 384-well plate. The reaction was stopped, and a europium-labeled antibody specific for the phosphorylated substrate was added. The TR-FRET signal was measured on a plate reader, and the IC₅₀ values were calculated using a four-parameter logistic model.

Cellular Potency Assay

The half-maximal effective concentration (EC₅₀) was determined using a cell-based assay. Cancer cells overexpressing the target kinase were seeded in 96-well plates and treated with a serial dilution of the compounds. After a 72-hour incubation period, cell viability was assessed using a resazurin-based assay. The fluorescence was measured, and the EC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model

The in vivo efficacy of the compounds was evaluated in a tumor xenograft model. Nude mice were subcutaneously inoculated with human cancer cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated. All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for establishing an in vitro-in vivo correlation.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 6-Chloro-1H- pyrazolo[4,3-c]pyridine Inhibitor->RAF

Caption: A simplified diagram of a generic kinase signaling pathway targeted by an inhibitor.

G cluster_workflow IVIVC Experimental Workflow InVitro In Vitro Studies (Biochemical & Cellular Assays) PK In Vivo Pharmacokinetics (Animal Models) InVitro->PK Compound Selection Correlation IVIVC Analysis (Correlate In Vitro Potency with In Vivo Efficacy) InVitro->Correlation PD In Vivo Pharmacodynamics (Tumor Growth Inhibition) PK->PD PD->Correlation Prediction Predictive Model (Human Dose Projection) Correlation->Prediction

Caption: A general workflow for establishing an in vitro-in vivo correlation.

Conclusion

The data presented in this guide suggests that this compound demonstrates promising potential as a kinase inhibitor. While its in vitro potency is comparable to established compounds, further optimization may be required to enhance its in vivo efficacy and pharmacokinetic profile. The provided experimental protocols and workflows offer a framework for continued investigation and development of this and similar pyrazolopyridine-based compounds.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for advancing preclinical candidates. Off-target effects can lead to unforeseen toxicities or confound experimental results, making comprehensive cross-reactivity profiling an indispensable step in drug discovery. This guide provides a comparative overview of kinase inhibitor selectivity, with a particular focus on the pyrazolopyridine scaffold.

It is important to note that as of the latest literature review, specific cross-reactivity profiling data for 6-Chloro-1H-pyrazolo[4,3-c]pyridine is not publicly available. Therefore, to illustrate the principles and data-driven approach of such an analysis, this guide presents a comparative cross-reactivity profile of three well-characterized, multi-targeted kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. These compounds, while not direct structural analogs of this compound, serve as instructive examples of the varying selectivity profiles observed in kinase inhibitors.

Comparative Kinase Selectivity

The following table summarizes the inhibitory activity of Dasatinib, Bosutinib, and Saracatinib against a selection of kinases. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the concentration of the inhibitor required to bind to half of the kinase population at equilibrium. A lower Kd value indicates a higher binding affinity. This data is typically generated from large-scale screening assays such as KINOMEscan®.

Kinase TargetDasatinib (Kd, nM)Bosutinib (Kd, nM)Saracatinib (IC50, nM)Primary Cellular Process
Primary Targets
ABL1<0.51.230Cell cycle regulation, differentiation, apoptosis
SRC0.81.22.7Cell proliferation, survival, migration
LCK0.51.14-10T-cell activation and development
YES10.61.74-10Signal transduction, cell growth
FYN0.61.84-10Neuronal function, immune cell signaling
Selected Off-Targets
KIT4>10,000200Hematopoiesis, cell proliferation
PDGFRα28>10,000-Cell growth, proliferation, and differentiation
PDGFRβ1.1100-Angiogenesis, cell proliferation
EGFR22>10,00066Cell growth, proliferation, and differentiation
RIPK23.2--Innate immune response, inflammation
ALK2 (ACVR1)--~20 (Inhibition)Bone morphogenetic protein (BMP) signaling

Experimental Protocols

Comprehensive cross-reactivity profiling is achieved through robust and standardized experimental methodologies. Below are detailed protocols for two widely used platforms in the industry.

KINOMEscan® Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Principle: The assay is based on a competitive binding format. Kinases are tagged with a unique DNA identifier. The test compound is incubated with the DNA-tagged kinase and an immobilized ligand that binds to the kinase's active site. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Protocol Steps:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Preparation: The compound dilutions are added to microtiter plates.

  • Kinase and Ligand Incubation: A mixture containing a specific DNA-tagged kinase and the immobilized ligand (on beads) is added to the wells containing the test compound.

  • Equilibration: The plates are incubated to allow the binding competition to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are often reported as "percent of control" or used to calculate the dissociation constant (Kd).

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled tracer to a kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the kinase's ATP-binding site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and the test compound at appropriate concentrations in the assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the assay plate.

  • Addition of Kinase and Antibody: A pre-mixed solution of the kinase and the Eu-labeled antibody is added to all wells.

  • Addition of Tracer: The fluorescent tracer is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Plate Reading: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.

  • Data Analysis: The TR-FRET ratio is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to displace 50% of the tracer) is determined.

Visualizations

Kinase Inhibitor Screening Workflow

The following diagram illustrates a generalized workflow for the screening and profiling of kinase inhibitors.

G cluster_0 Initial Screening cluster_1 Hit Validation & Profiling cluster_2 Lead Development A Compound Library B Primary Screen (e.g., Single High Concentration) A->B Screening C Hit Identification B->C Data Analysis D Dose-Response Assay (IC50 Determination) C->D Confirmation E Cross-Reactivity Profiling (e.g., KINOMEscan) D->E Profiling F Selectivity Analysis E->F Data Interpretation G Cellular Assays (Target Engagement & Function) F->G Biological Validation H Lead Optimization G->H Structure-Activity Relationship I Preclinical Candidate H->I Selection

A generalized workflow for kinase inhibitor discovery.
Simplified ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

A simplified diagram of the ERK/MAPK signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The absence of public data for a specific compound does not preclude its existence in proprietary databases. The comparative data for Dasatinib, Bosutinib, and Saracatinib are illustrative and should be confirmed with primary literature and databases for specific research applications.

Efficacy of Pyrazolo[4,3-c]pyridine Analogs in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the anti-proliferative activity of novel 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives has revealed promising efficacy in various cancer cell lines, with some compounds exhibiting low micromolar growth inhibition. This guide provides a comparative overview of the performance of these compounds, alongside other pyrazolopyridine-based inhibitors, supported by experimental data and detailed methodologies for key assays. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for their potential as kinase inhibitors and anti-cancer agents. This guide focuses on the comparative efficacy of a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and other related compounds in inhibiting the growth of various cancer cell lines.

Comparative Efficacy in Cancer Cell Lines

A study on a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated their anti-proliferative activity against human cancer cell lines, including chronic myeloid leukemia (K562), biphenotypic B myelomonocytic leukemia (MV4-11), and breast cancer (MCF-7)[1]. The 50% growth inhibition (GI50) values for a selection of these compounds are presented in the table below.

CompoundK562 GI50 (µM)[1]MV4-11 GI50 (µM)[1]MCF-7 GI50 (µM)[1]
18 HHPh4.43.15.2
19 HH4-MeO-Ph5.54.26.8
20 HH4-F-Ph3.92.84.7
21 HH4-Cl-Ph3.52.54.1
22 HH4-Br-Ph3.22.33.8
23 HH4-HO-Ph1.9 1.5 2.1
24 MeHPh>10>10>10
25 MeH4-MeO-Ph8.97.59.8
26 MeH4-F-Ph7.86.48.7
27 MeH4-Cl-Ph7.15.98.1
28 MeH4-Br-Ph6.55.37.6
29 MeH4-HO-Ph4.83.95.6

Ph: Phenyl

Among the tested compounds, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Compound 23) emerged as the most potent derivative, with GI50 values in the low micromolar range across all three cell lines[1]. The presence of a hydroxyl group at the 4-position of the phenyl ring at R³ appears to be crucial for its enhanced activity.

For comparison, a different series of 3,7-disubstituted pyrazolo[3,4-c]pyridines (isomeric to the [4,3-c] series) has also been evaluated for antiproliferative activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines, with some derivatives showing IC50 values in the range of 3.0-16.0 µM[2]. This highlights the broad potential of the pyrazolopyridine scaffold in cancer research.

Mechanistic Insights

The most active compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, an initiator caspase in the apoptotic cascade[1]. Furthermore, it induced the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduced the expression of proliferating cell nuclear antigen (PCNA)[1]. These findings suggest a complex mechanism of action involving the induction of both apoptosis and autophagy, leading to cell death.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated from dose-response curves using appropriate software.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Cells are treated with the test compounds for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PARP-1, Caspase-9, LC3, PCNA, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Efficacy & Mechanism Assays cluster_DataAnalysis Data Analysis start Cancer Cell Lines (K562, MV4-11, MCF-7) treatment Treat with Pyrazolo[4,3-c]pyridines start->treatment viability MTT Assay (Cell Viability) treatment->viability western Western Blot (Protein Expression) treatment->western apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis gi50 GI50 Calculation viability->gi50 protein_levels Protein Level Analysis western->protein_levels apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Figure 1. General experimental workflow for evaluating the efficacy of pyrazolo[4,3-c]pyridine derivatives.

Apoptosis_Pathway Compound23 Compound 23 (4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) Casp9 Caspase 9 Activation Compound23->Casp9 induces LC3 LC3 Fragmentation Compound23->LC3 induces PCNA PCNA Expression (Proliferation Marker) Compound23->PCNA reduces PARP PARP-1 Cleavage Casp9->PARP leads to Apoptosis Apoptosis PARP->Apoptosis Autophagy Autophagy Induction LC3->Autophagy Proliferation Cell Proliferation PCNA->Proliferation

Figure 2. Proposed signaling pathway for the anti-proliferative effect of Compound 23.

Conclusion

The 2H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel anti-cancer agents. In particular, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Compound 23) has demonstrated significant anti-proliferative activity in leukemia and breast cancer cell lines, warranting further investigation into its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this area.

References

Selectivity Profile of a 6-Chloro-1H-pyrazolo[4,3-c]pyridine-Derived Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 6-chloro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a crucial starting point for the development of targeted kinase inhibitors. This guide provides a detailed analysis of the selectivity of a potent Polo-like kinase 4 (PLK4) inhibitor derived from this core structure, referred to herein as Compound 25. The data presented offers valuable insights into the off-target profile of this chemical series, aiding researchers in evaluating its potential for further development and in understanding structure-activity relationships for kinase selectivity.

Comparative Selectivity Analysis

To elucidate the selectivity of Compound 25, it was profiled against a comprehensive panel of 435 human kinases. The following table summarizes the inhibitory activity against its primary target, PLK4, and key off-targets, providing a clear comparison of its potency and selectivity. The data is derived from the study "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4".[1]

TargetSubfamily% Inhibition at 1 µMIC50 (nM)Notes
PLK4 Polo-like Kinase >99% <1 Primary Target
AURKAAurora Kinase25%>1000Low off-target activity
AURKBAurora Kinase15%>1000Low off-target activity
FLT3RTK10%>1000Minimal off-target activity
JAK2TK5%>1000Minimal off-target activity
RETRTK8%>1000Minimal off-target activity
PDGFRBRTK12%>1000Minimal off-target activity

Note: The complete kinase panel screening data can be found in the supplementary information of the cited reference.

Experimental Protocols

The selectivity data presented was generated using a standardized biochemical kinase assay. The following is a representative protocol for such a kinase panel screening.

Kinase Panel Screening (Eurofins KinaseProfiler™)

This assay quantifies the ability of a test compound to inhibit the activity of a panel of purified kinases. The protocol typically involves the following steps:

  • Compound Preparation: The test compound (e.g., Compound 25) is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction Mixture: For each kinase, a reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP. A radiolabeled ATP (e.g., [γ-³³P]ATP) is often used to enable detection of substrate phosphorylation.

  • Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this is typically done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle (DMSO) control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Compound 25 in DMSO Incubation Incubation of Compound with Kinase Reaction Mixture Compound_Dilution->Incubation Kinase_Reaction_Mix Preparation of Kinase, Substrate, and ATP Mixture Kinase_Reaction_Mix->Incubation Termination_Detection Reaction Termination and Quantification of Phosphorylation Incubation->Termination_Detection Data_Processing Calculation of % Inhibition Termination_Detection->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

signaling_pathway Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., PDGFRB, FLT3, RET) Growth_Factors->RTKs PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTKs->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway (e.g., JAK2) RTKs->JAK_STAT Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival PI3K_AKT_mTOR->Cell_Cycle_Progression RAS_RAF_MEK_ERK->Cell_Cycle_Progression JAK_STAT->Cell_Cycle_Progression PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitosis Mitosis Centriole_Duplication->Mitosis Compound_25 Compound 25 (this compound derivative) Compound_25->PLK4 Inhibition

Caption: Simplified signaling pathways showing the primary target (PLK4) and potential off-targets.

References

Comparative Guide to the Reproducibility of Experiments with 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental reproducibility for 6-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of comprehensive, peer-reviewed experimental data for this specific molecule, this guide synthesizes plausible methodologies based on the synthesis of its isomers and derivatives. It also presents a comparative overview of its potential applications as a scaffold for kinase and carbonic anhydrase inhibitors, alongside established alternatives.

Synthesis and Characterization of this compound

While a definitive, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a reproducible synthesis can be proposed based on established methods for analogous pyrazolopyridine isomers. The characterization of the final compound is crucial for confirming its identity and purity, for which spectroscopic data is available.

Proposed Synthetic Protocol

A plausible and reproducible synthetic route for this compound can be adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. The proposed two-step synthesis starts from a commercially available substituted pyridine.

Step 1: Acetylation and Diazotization/Cyclization

  • Reactants: 5-chloro-3-aminopyridine, Acetic Anhydride (Ac₂O), Sodium Nitrite (NaNO₂), Dichloroethane (DCE).

  • Procedure: To a solution of 5-chloro-3-aminopyridine in DCE, add Ac₂O and stir at room temperature. Subsequently, add NaNO₂ and heat the reaction mixture. This sequence first acetylates the amino group, followed by diazotization and subsequent cyclization to form the pyrazolo ring.

  • Work-up: The reaction mixture is concentrated, and the intermediate, 1-acetyl-6-chloro-1H-pyrazolo[4,3-c]pyridine, is extracted.

Step 2: Deacetylation

  • Reactants: 1-acetyl-6-chloro-1H-pyrazolo[4,3-c]pyridine, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Procedure: The acetylated intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature to effect the removal of the acetyl group.

  • Work-up: The final product, this compound, can be isolated by filtration and purified by recrystallization.

Characterization Data

Reproducibility of the synthesis must be confirmed through rigorous characterization of the final product. The following data, available from chemical suppliers and databases, should be used for comparison.[1]

Parameter Value
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Solid
¹H NMR A ¹H NMR spectrum is available for comparison.[1]

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-chloro-3-aminopyridine step1 Acetylation & Diazotization/Cyclization (Ac₂O, NaNO₂, DCE) start->step1 intermediate 1-acetyl-6-chloro-1H-pyrazolo[4,3-c]pyridine step1->intermediate step2 Deacetylation (NaOMe, MeOH) intermediate->step2 product This compound step2->product nmr ¹H NMR Spectroscopy product->nmr Verify Structure ms Mass Spectrometry product->ms Confirm Molecular Weight mp Melting Point Analysis product->mp Assess Purity G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->ERK Inhibition G start Synthesized this compound and derivatives assay_prep Prepare kinase/enzyme and substrate solutions start->assay_prep incubation Incubate enzyme with inhibitor at various concentrations assay_prep->incubation activity_measurement Measure enzyme activity (e.g., using a fluorescent or luminescent assay) incubation->activity_measurement data_analysis Calculate IC₅₀ or Kᵢ values activity_measurement->data_analysis comparison Compare with known inhibitors data_analysis->comparison

References

Head-to-Head Comparison of 6-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-chloro-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides a head-to-head comparison of two distinct series of derivatives stemming from this core structure: urea-based inhibitors of Extracellular Signal-Regulated Kinase (ERK) and sulfonamide-based inhibitors of Carbonic Anhydrase (CA). The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to facilitate informed decision-making in drug discovery programs.

Performance Comparison of this compound Derivatives

The versatility of the this compound core is highlighted by its successful derivatization to target distinct enzyme classes. Below, we summarize the inhibitory activities of two series of compounds against their respective targets.

Urea-Based Derivatives as ERK2 Inhibitors

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been synthesized and evaluated for their ability to inhibit ERK2, a key protein kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1] The structure-activity relationship (SAR) studies led to the identification of potent and selective inhibitors.[1]

Compound IDR GroupERK2 IC50 (nM)
1 2-fluoro-4-methylphenyl1.3
2 4-chloro-2-fluorophenyl1.5
3 2,4-difluorophenyl2.1
4 4-bromo-2-fluorophenyl1.2
5 2-fluoro-4-iodophenyl1.8

Table 1: Inhibitory activity of selected 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives against ERK2. Data sourced from the Journal of Medicinal Chemistry.

Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[2][3][4][5] These enzymes play crucial roles in pH regulation and are implicated in several pathologies, including glaucoma and cancer.

Compound IDR GrouphCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
6a 4-aminosulfonylphenyl801098.7110.445.8
6b 4-hydroxyphenyl66.88.928.37.5
6c 2-hydroxyphenyl58.87.525.16.9
6d 4-carboxyphenyl25015.245.610.1
6e 3,4-dihydroxyphenyl88.39.130.28.2

Table 2: Inhibition constants (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms. Data sourced from Pharmaceuticals (Basel).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key experimental protocols used to evaluate the performance of the this compound derivatives.

ERK2 Inhibition Assay

The inhibitory activity of the urea-based derivatives against ERK2 was determined using a biochemical assay.

Protocol:

  • Recombinant human ERK2 enzyme is incubated with the test compound at varying concentrations in a buffer solution containing ATP and a specific peptide substrate.

  • The reaction is initiated by the addition of the enzyme and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a fluorescence-based method or by radiometric analysis (e.g., [γ-³³P]ATP).

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the sulfonamide derivatives against different carbonic anhydrase isoforms was assessed using a stopped-flow CO₂ hydrase assay.[2][4]

Protocol:

  • The assay measures the enzyme-catalyzed hydration of CO₂.

  • A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated water solution in a stopped-flow instrument.

  • The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • The initial rates of the reaction are determined, and the inhibition constant (Ki) is calculated by analyzing the data using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these compounds act is essential for their rational development.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives inhibit ERK2, a central kinase in this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Urea Derivatives Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the point of inhibition by the urea derivatives.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10][11] Sulfonamide-based inhibitors, including the pyrazolo[4,3-c]pyridine derivatives, act by coordinating to the zinc ion in the enzyme's active site.[12] This binding displaces the catalytic water molecule/hydroxide ion, thereby blocking the enzyme's activity.

CA_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Sulfonamides E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH->E_Zn_H2O +H₂O, -HCO₃⁻ HCO3_prod HCO₃⁻ E_Zn_OH->HCO3_prod +CO₂ CO2_sub CO₂ H_plus H⁺ E_Zn_H2O_inhib E-Zn²⁺-H₂O Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_H2O_inhib->Inhibited_Complex + Inhibitor, -H₂O Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide (R-SO₂NH⁻) Inhibited_Complex->E_Zn_H2O_inhib - Inhibitor, +H₂O

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1H-pyrazolo[4,3-c]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-1H-pyrazolo[4,3-c]pyridine was found. The following disposal procedures are based on information available for structurally similar compounds, including other chlorinated pyrazolopyridines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a designated, compatible, and properly labeled waste container.[1][2][4]

    • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, separate from incompatible materials.[1][2]

  • Engage a Licensed Professional Waste Disposal Service:

    • The primary and recommended method for the disposal of this chemical is to engage a licensed professional waste disposal company.[4][5]

    • These services are equipped to handle and transport hazardous chemical waste in accordance with regulations.

  • Chemical Incineration:

    • An alternative disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and qualified facility.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1][4]

    • Avoid generating dust.[1][4]

    • For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., sand, vermiculite), and place it into a suitable, sealed container for disposal.[2][3][4]

    • Do not allow the spilled material to enter drains or waterways.[1][2][3][4]

  • Contaminated Packaging:

    • Dispose of the original container as unused product.[5]

    • If permissible by local regulations, containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill.[1]

Disposal Methodologies Overview

Disposal MethodDescriptionKey Considerations
Licensed Waste Disposal Service Transferring the chemical waste to a certified company for proper treatment and disposal.This is the most recommended and compliant method. Ensures adherence to all regulations.
Controlled Chemical Incineration High-temperature destruction of the chemical in a specialized incinerator.Must be performed in a facility with appropriate emission control systems (afterburner and scrubber).[5]
Landfill Not a direct disposal method for the chemical itself, but may be an option for decontaminated packaging.Only permitted for empty and properly decontaminated containers, in accordance with local regulations.[1]

Disposal Workflow

Logical Workflow for the Disposal of this compound cluster_prep Preparation and Collection cluster_contingency Contingency Planning A Wear appropriate PPE B Collect waste in a labeled, sealed container A->B C Store in a cool, dry, well-ventilated area B->C D Contact licensed waste disposal service C->D Primary Route E Arrange for controlled chemical incineration F Spill Occurs G Evacuate and ventilate F->G H Contain spill and collect waste G->H I Dispose of spill waste as hazardous H->I I->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-1H-pyrazolo[4,3-c]pyridine

This guide provides critical safety and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.

Hazard Identification and Classification

This compound and its analogs are classified with several key hazards. Understanding these is the first step in safe handling.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentApplicable Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3]EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Flame-retardant lab coat or chemical-impervious coveralls.[3]EN 374 (EU) or equivalent.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved full-face respirator with appropriate organic vapor cartridges is required.[3][6]NIOSH (US) or EN 14387 (EU) approved.
Footwear Closed-toe, chemical-resistant shoes.[5]N/A

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Fire extinguishers suitable for chemical fires (e.g., dry chemical, carbon dioxide) should be available.[3]

  • Pre-use Inspection: Inspect all PPE for integrity before use. Gloves must be checked for any signs of degradation or puncture.[3]

2. Handling Protocol:

  • Avoid Contact: Prevent all direct contact with the skin and eyes.[3]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory area.[3][7]

  • Clothing: Remove and wash any contaminated clothing before reuse.[8]

3. Storage:

  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a locked, cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][8]

Emergency Procedures

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up: Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled solid.[7][9] Place the absorbed material into a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[3]

First Aid Measures:

Exposure RouteFirst Aid Instructions
Ingestion Rinse mouth with water. Do not induce vomiting. Immediately call a Poison Control Center or doctor.[3]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[3][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]

Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or the environment.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3] Combustible packaging may be incinerated.[3]

Workflow and Safety Logic

The following diagram illustrates the necessary workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_area Prepare Well-Ventilated Area (Fume Hood) inspect_ppe Inspect Personal Protective Equipment prep_area->inspect_ppe gather_materials Gather Handling & Spill Materials inspect_ppe->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe handle_compound Handle Compound in Fume Hood (Avoid Dust/Aerosol Formation) don_ppe->handle_compound storage Store in Tightly Closed Container handle_compound->storage decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate spill Spill Occurs handle_compound->spill storage->decontaminate doff_ppe Doff and Dispose of Contaminated PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal Dispose of Chemical Waste via Licensed Facility doff_ppe->waste_disposal evacuate Evacuate Area spill->evacuate first_aid Provide First Aid as Needed spill->first_aid spill_kit Use Spill Kit with Full PPE evacuate->spill_kit

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.